PD 125967
描述
属性
CAS 编号 |
128139-14-0 |
|---|---|
分子式 |
C51H67N5O4 |
分子量 |
814.1 g/mol |
IUPAC 名称 |
6-cyclohexyl-4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-N-(2-methylbutyl)-2-(2-methylpropyl)hexanamide |
InChI |
InChI=1S/C51H67N5O4/c1-5-35(4)31-53-49(58)41(25-34(2)3)29-48(57)46(26-36-15-7-6-8-16-36)55-51(60)47(30-43-32-52-33-54-43)56-50(59)42(27-39-21-13-19-37-17-9-11-23-44(37)39)28-40-22-14-20-38-18-10-12-24-45(38)40/h9-14,17-24,32-36,41-42,46-48,57H,5-8,15-16,25-31H2,1-4H3,(H,52,54)(H,53,58)(H,55,60)(H,56,59) |
InChI 键 |
SIGGSNKWBGJQQB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CNC(=O)C(CC(C)C)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PD125967; PD-125967; PD 125967 |
产品来源 |
United States |
Foundational & Exploratory
The Agonist Profile of PD 128907: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
PD 128907, formally known as (+)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, is a potent and selective agonist at dopamine D3 receptors, with significant although lower affinity for D2 receptors. This technical guide elucidates the mechanism of action of PD 128907, presenting key quantitative data, detailing experimental methodologies, and visualizing its signaling pathways and experimental workflows.
Core Mechanism: Preferential Dopamine D3 Receptor Agonism
PD 128907 acts as an agonist at dopamine receptors, primarily targeting the D3 subtype. Its mechanism involves binding to and activating these G protein-coupled receptors, which are predominantly expressed in the limbic areas of the brain.[2] This activation triggers downstream signaling cascades that ultimately modulate neuronal activity. While it shows a clear preference for D3 receptors, its action at D2 receptors, particularly at higher doses, contributes to its overall pharmacological profile.[3] The agonist nature of PD 128907 is suggested by the reduction in its binding affinity in the presence of GTP analogs, a hallmark of G protein-coupled receptor agonists.[3]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of PD 128907 across various studies and experimental conditions.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Human D3 | [3H]spiperone | CHO-K1 | 1 | [4] |
| Human D3 | [3H]spiperone | CHO K1 | 1.43 (high affinity), 413 (low affinity) | [3] |
| Human D3 | - | - | 2.3 | [5] |
| Human D2 | [3H]spiperone | CHO-K1 | 1183 | [4] |
| Human D2L | [3H]spiperone | CHO K1 | 20 (high affinity), 6964 (low affinity) | [3] |
| Human D4 | [3H]spiperone | CHO-K1 | 7000 | [4] |
| Rat D4.2 | - | - | 169 | [3] |
Table 1: Binding Affinity (Ki) of PD 128907 for Dopamine Receptor Subtypes
| Assay | Brain Region/Cell Line | Effect | EC50/IC50 (nM) | Reference |
| Cell Firing Inhibition | Ventral Tegmental Area | Inhibition | 33 | [1] |
| Cell Firing Inhibition | Substantia Nigra Pars Compacta | Inhibition | 38 | [1] |
| Dopamine Release Inhibition | Caudate Putamen | Inhibition | 66 | [1] |
| Dopamine Release Inhibition | Ventral Striatum (Wild Type Mice) | Inhibition | IC25 = 61 | [6] |
| Dopamine Release Inhibition | Ventral Striatum (D3 KO Mice) | Inhibition | IC25 = 1327 | [6] |
| Dopamine D3 Receptor Agonist | - | Agonist | 0.64 | [7] |
Table 2: Functional Potency of PD 128907
Signaling Pathways and Functional Effects
Activation of D2 and D3 receptors by PD 128907 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a primary signaling pathway for D2-like receptors.
Functionally, PD 128907 has been shown to:
-
Inhibit dopamine release and synthesis : As an agonist at presynaptic autoreceptors, PD 128907 reduces the synthesis and release of dopamine.[3] This effect is more pronounced in brain regions with higher D3 receptor expression, such as the mesolimbic area, compared to the striatum.[3]
-
Modulate locomotor activity : At low doses, PD 128907 decreases spontaneous locomotor activity in rats, which is consistent with the inhibitory role of D3 receptors.[2][3] At higher doses, it can produce stimulatory effects, likely due to its action on D2 receptors.[3]
-
Inhibit neuronal firing : PD 128907 inhibits cell firing in the ventral tegmental area and substantia nigra pars compacta.[1]
Experimental Protocols
The characterization of PD 128907's mechanism of action has relied on a variety of experimental techniques. Below are outlines of the key methodologies.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand (in this case, PD 128907) for a receptor.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of the brain of a living animal.
Conclusion
PD 128907 is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor. Its high affinity and selectivity for the D3 subtype, coupled with its potent agonist activity, allow for the targeted modulation of D3-mediated signaling. However, its activity at D2 receptors, especially at higher concentrations, must be considered when interpreting experimental results. The data and methodologies presented in this guide provide a comprehensive overview of the mechanism of action of PD 128907, serving as a foundational resource for researchers in the field of dopamine pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plus.labcloudinc.com [plus.labcloudinc.com]
The Selective Dopamine D3 Receptor Agonist PD 128907: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological properties of PD 128907, a high-affinity agonist with marked selectivity for the dopamine D3 receptor. This document details its binding affinity, functional activity, and the underlying signaling pathways, presenting data in a structured format to facilitate research and development efforts in the field of neuroscience and pharmacology.
Quantitative Data Summary
PD 128907 exhibits a significantly higher affinity for the human and rat dopamine D3 receptor over the D2 receptor subtype. The following tables summarize the binding affinities (Ki) from various studies, highlighting this selectivity.
Table 1: Binding Affinity (Ki) of PD 128907 for Human Dopamine D2 and D3 Receptors
| Radioligand | Cell Line | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
| [3H]Spiperone | CHO K1 | 1183 | 1 | ~1183-fold |
| [3H]Spiperone | CHO K1 | 179 | 1.7 | ~105-fold |
| Not Specified | Not Specified | Not Specified | 2.3 | 18 - 200-fold over other dopamine receptor subtypes |
Table 2: Binding Affinity (Ki) of PD 128907 for Rat Dopamine D2 and D3 Receptors
| Radioligand | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
| [3H]Spiperone | 770 | 0.84 | ~917-fold |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for radioligand binding and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., PD 128907) for dopamine D2 and D3 receptors expressed in a cellular system.
Objective: To determine the inhibitory constant (Ki) of PD 128907 at dopamine D2 and D3 receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human or rat D2 or D3 receptors.
-
Radioligand: [3H]Spiperone (a high-affinity D2/D3 antagonist).
-
Test Compound: PD 128907.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or raclopride).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Scintillation Fluid.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: a. Culture cells expressing the receptor of interest to confluency. b. Harvest cells and centrifuge at low speed (e.g., 1000 x g for 5 minutes) to pellet. c. Resuspend the cell pellet in ice-cold membrane preparation buffer. d. Homogenize the cell suspension using a Polytron or similar homogenizer. e. Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C). f. Discard the supernatant and resuspend the membrane pellet in assay buffer. g. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay). h. Store membrane aliquots at -80°C until use.
-
Assay Setup (in a 96-well plate): a. Total Binding Wells: Add assay buffer, a fixed concentration of [3H]Spiperone (typically at or below its Kd value), and the membrane preparation. b. Non-specific Binding Wells: Add assay buffer, a fixed concentration of [3H]Spiperone, a high concentration of the non-specific binding control (e.g., 10 µM haloperidol), and the membrane preparation. c. Competitive Binding Wells: Add assay buffer, a fixed concentration of [3H]Spiperone, varying concentrations of PD 128907, and the membrane preparation.
-
Incubation: a. Incubate the plate at room temperature or 30°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: a. Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. b. Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the PD 128907 concentration. c. Determine the IC50 value (the concentration of PD 128907 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Functional Assay: [3H]Thymidine Incorporation for Mitogenic Signaling
This assay measures the ability of an agonist like PD 128907 to stimulate cell proliferation, a functional consequence of D3 receptor activation in some cell systems.
Objective: To assess the mitogenic potential of PD 128907 by measuring its effect on [3H]thymidine incorporation in cells expressing D3 receptors.
Materials:
-
Cell Lines: CHO or other suitable cells transfected with the D3 receptor.
-
[3H]Thymidine.
-
Test Compound: PD 128907.
-
Cell Culture Medium.
-
Serum-free medium.
-
Trichloroacetic acid (TCA).
-
Sodium hydroxide (NaOH).
-
Scintillation fluid.
-
24- or 48-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Seeding: a. Seed the D3 receptor-expressing cells in multi-well plates and allow them to adhere and grow for 24 hours.
-
Serum Starvation: a. To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with serum-free medium and incubate for 24-48 hours.
-
Agonist Stimulation: a. Treat the cells with varying concentrations of PD 128907 in serum-free medium. Include a vehicle control.
-
[3H]Thymidine Labeling: a. After a suitable pre-incubation period with the agonist (e.g., 16-24 hours), add [3H]thymidine to each well and incubate for an additional 4-6 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Lysis and DNA Precipitation: a. Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C. c. Aspirate the TCA and wash the precipitate with ethanol. d. Solubilize the precipitate by adding a known volume of NaOH.
-
Quantification: a. Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the counts per minute (CPM) or disintegrations per minute (DPM) against the logarithm of the PD 128907 concentration. b. Determine the EC50 value (the concentration of PD 128907 that produces 50% of the maximal response) from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
Activation of the dopamine D3 receptor by an agonist such as PD 128907 primarily initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Other downstream effects, such as the modulation of ion channels and activation of mitogen-activated protein kinase (MAPK), have also been reported.[2]
Caption: Canonical signaling pathway of the Dopamine D3 receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
A Technical Guide to PD 128907: A Dopamine D3 Receptor Preferring Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 128907, with the chemical name (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol, is a potent and well-characterized dopamine receptor agonist.[2][3][4] It exhibits a notable preference for the dopamine D3 receptor subtype over the D2 and D4 subtypes, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor.[2][4][5] The D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.[6][7] This guide provides an in-depth overview of the binding, functional, and in vivo pharmacological properties of PD 128907, complete with experimental methodologies and data presented for ease of comparison.
Pharmacological Profile: Binding and Functional Data
The selectivity of PD 128907 for the D3 receptor is a key aspect of its pharmacological profile. This preference has been quantified through various in vitro assays, including radioligand binding and functional assays.
Receptor Binding Affinities
Radioligand binding studies have been instrumental in determining the affinity of PD 128907 for dopamine receptor subtypes. These experiments typically involve the displacement of a radiolabeled ligand from the receptor by increasing concentrations of unlabeled PD 128907. The data consistently demonstrate a higher affinity for the D3 receptor compared to the D2 and D4 receptors.
One study utilizing [3H]spiperone as the radioligand in Chinese hamster ovary (CHO) cells expressing human dopamine receptors found that PD 128907 has a Ki of 1.43 nM for the high-affinity site of the D3 receptor and 20 nM for the high-affinity site of the D2L receptor.[2][4] Another study reported a Ki of approximately 1 nM for human D3 receptors and 1183 nM for human D2 receptors, indicating a roughly 1000-fold selectivity for the D3 receptor.[5] Yet another source states a Ki of 2.3 nM for the D3 receptor.[1][3] The affinity for the D4.2 receptor is considerably weaker, with a reported Ki of 169 nM.[2][4]
Table 1: PD 128907 Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | Reported Ki (nM) | Cell Line/System | Radioligand | Reference |
| Human D3 (high affinity) | 1.43 | CHO K1 | [3H]spiperone | [2][4] |
| Human D2L (high affinity) | 20 | CHO K1 | [3H]spiperone | [2][4] |
| Human D3 | 1 | CHO-K1 | [3H]spiperone | [5] |
| Human D2 | 1183 | CHO-K1 | [3H]spiperone | [5] |
| D3 | 2.3 | Not Specified | Not Specified | [1][3] |
| D4.2 | 169 | CHO K1 | [3H]spiperone | [2][4] |
Functional Activity
Functional assays assess the ability of PD 128907 to elicit a cellular response upon binding to the receptor. As an agonist, PD 128907 stimulates receptor-mediated signaling. In CHO cells transfected with either D2L or D3 receptors, PD 128907 stimulated cell division, a measure of functional activity, with a 6.3-fold greater potency at the D3 receptor compared to the D2L receptor.[2][4] In vivo studies have shown that at low doses, the effects of PD 128907 are primarily mediated by the D3 receptor, such as a decrease in extracellular dopamine levels and inhibition of locomotion in a novel environment.[6][8] At higher doses, it is believed to engage both D2 and D3 receptors.[2][4]
Table 2: PD 128907 Functional Selectivity
| Assay Type | Receptor Subtype | Effect | Selectivity (D3 vs. D2L) | Reference |
| [3H]thymidine uptake | D3 | Stimulation of cell division | 6.3-fold greater potency at D3 | [2][4] |
| In vivo microdialysis | D3 | Decrease in extracellular dopamine | Effects observed at lower doses for D3 | [8] |
| Locomotor activity | D3 | Inhibition in a novel environment | Effects absent in D3 knockout mice | [6] |
Signaling Pathways
Dopamine D2-like receptors, including D2 and D3, are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[9] Upon activation by an agonist such as PD 128907, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer (Gαβγ) and the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunit can also modulate the activity of other effectors, such as ion channels.
Caption: D3 Receptor Gαi/o Signaling Pathway Activated by PD 128907.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of PD 128907 for dopamine receptors using a competitive binding assay.
1. Materials:
- Cell membranes prepared from cells expressing the dopamine receptor of interest (e.g., CHO-K1-D3).[5]
- Radioligand (e.g., [3H]spiperone).[5]
- Unlabeled PD 128907.
- Binding buffer (e.g., Tris-HCl buffer with physiological salts).
- Non-specific binding determinator (e.g., a high concentration of a non-selective antagonist like haloperidol).[10]
- 96-well filter plates (e.g., UniFilter GF/B).[10]
- Scintillation cocktail.
- Microplate scintillation counter.
2. Procedure:
- Prepare serial dilutions of unlabeled PD 128907 in binding buffer.
- In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of PD 128907.
- For total binding, omit the unlabeled ligand. For non-specific binding, add a saturating concentration of the non-specific binding determinator.[10]
- Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[10]
- Dry the filter plate and add scintillation cocktail to each well.[10]
- Quantify the bound radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the PD 128907 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PD 128907 that inhibits 50% of specific radioligand binding).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand ([3H]spiperone)\n- Serial dilutions of PD 128907\n- Binding Buffer"];
incubation [label="Incubate:\n- Membranes\n- Radioligand\n- PD 128907 (or buffer/competitor)"];
filtration [label="Rapid Filtration & Washing\n(Separates bound from free radioligand)"];
counting [label="Scintillation Counting\n(Quantifies bound radioactivity)"];
analysis [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki (Cheng-Prusoff)"];
prep -> incubation;
incubation -> filtration;
filtration -> counting;
counting -> analysis;
}
Caption: Workflow for a Competitive Radioligand Binding Assay.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
1. Materials:
- Cell membranes expressing the dopamine receptor of interest.
- PD 128907.
- [35S]GTPγS (a non-hydrolyzable GTP analog).[11]
- GDP.
- Assay buffer (containing MgCl2 and NaCl).[12]
- Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.[13]
2. Procedure:
- Pre-incubate cell membranes with varying concentrations of PD 128907 in the assay buffer containing GDP.
- Initiate the reaction by adding [35S]GTPγS.
- Incubate for a set time at a controlled temperature to allow for [35S]GTPγS binding to activated G-proteins.
- If using the filtration method, terminate the reaction by rapid filtration and wash the filters.[11]
- If using the SPA method, add SPA beads and allow them to settle. The beads will capture the membranes, and only bead-proximal radioactivity will be detected, eliminating the need for a wash step.[13]
- Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the amount of [35S]GTPγS binding against the logarithm of the PD 128907 concentration.
- Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Microdialysis
This technique is used to measure the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[14][15]
1. Materials:
- Microdialysis probes.
- Surgical equipment for probe implantation.
- A perfusion pump.
- Artificial cerebrospinal fluid (aCSF).
- A fraction collector.
- An analytical system for quantifying dopamine (e.g., HPLC with electrochemical detection).[16]
2. Procedure:
- Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum).[17]
- Allow the animal to recover from surgery.
- On the day of the experiment, connect the probe to the perfusion pump and continuously perfuse it with aCSF at a slow, constant flow rate (e.g., 0.1-5 µL/min).[14]
- Collect dialysate samples at regular intervals using a fraction collector.
- After a stable baseline of dopamine levels is established, administer PD 128907 (systemically or via reverse dialysis through the probe).
- Continue collecting dialysate samples to measure the effect of the drug on dopamine levels.
- Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
3. Data Analysis:
- Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration.
- Plot the percentage change in dopamine concentration over time.
- Compare the effects of different doses of PD 128907 to determine its in vivo potency.
surgery [label="Surgical Implantation\nof Microdialysis Probe"];
recovery [label="Animal Recovery"];
perfusion [label="Probe Perfusion with aCSF\n& Baseline Sample Collection"];
drug_admin [label="Administration of PD 128907"];
post_drug_collection [label="Post-Drug Sample Collection"];
analysis [label="Dopamine Quantification\n(e.g., HPLC-ED)"];
data_eval [label="Data Evaluation\n(% Baseline vs. Time)"];
surgery -> recovery;
recovery -> perfusion;
perfusion -> drug_admin;
drug_admin -> post_drug_collection;
post_drug_collection -> analysis;
analysis -> data_eval;
}
Caption: Workflow for an In Vivo Microdialysis Experiment.
Receptor Selectivity Profile
The pharmacological utility of PD 128907 stems from its selectivity for the D3 receptor. While it is not exclusively specific, its preference allows for the investigation of D3 receptor function, particularly at lower doses. The degree of selectivity can vary depending on the assay used.
Caption: Affinity Profile of PD 128907 for D2-like Receptors.
Conclusion
PD 128907 is a potent D3-preferring dopamine receptor agonist that has been extensively characterized. Its selectivity, while not absolute, provides a valuable window for probing the function of the D3 receptor both in vitro and in vivo. The data and methodologies presented in this guide offer a comprehensive resource for researchers utilizing PD 128907 to advance our understanding of dopamine signaling in health and disease. It is important to note that while low doses of PD 128907 can produce D3-selective effects, higher doses are likely to involve the D2 receptor, a consideration that is critical for the interpretation of experimental results.[2][4]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-PD 128907 hydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders | MDPI [mdpi.com]
- 8. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. mdpi.com [mdpi.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lack of functional D2 receptors prevents the effects of the D3-preferring agonist (+)-PD 128907 on dialysate dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of PD 128907
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 128907 is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor implicated in a variety of neurological and psychiatric disorders. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of PD 128907. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its binding affinities and functional potencies. Furthermore, the canonical signaling pathway of the dopamine D3 receptor activated by PD 128907 and a typical experimental workflow are illustrated. This guide is intended to serve as a valuable technical resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical Structure and Physicochemical Properties
PD 128907, with the chemical name (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride, is a synthetic compound belonging to the benzopyranoxazine class.[1][2] Its chemical structure is characterized by a rigid tetracyclic framework, which contributes to its high affinity and selectivity for the dopamine D3 receptor.
Table 1: Chemical and Physicochemical Properties of PD 128907
| Property | Value | Reference |
| IUPAC Name | (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₃·HCl | [1] |
| Molecular Weight | 285.77 g/mol | [1] |
| CAS Number | 300576-59-4 | [1] |
| SMILES | CCCN1C[C@H]2OC3=CC=C(O)C=C3[C@H]2OCC1.Cl | [1] |
| Solubility | Soluble in water to 10 mM | [2] |
| Storage | Store at +4°C | [1] |
Pharmacological Properties
Mechanism of Action
PD 128907 is a high-affinity agonist at the dopamine D3 receptor.[3] The D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Upon binding of an agonist like PD 128907, the D3 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This primary signaling cascade can influence various downstream cellular processes.
Binding Affinity and Selectivity
PD 128907 exhibits high affinity for the dopamine D3 receptor, with reported Ki values in the low nanomolar range. It displays significant selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the D2 and D4 receptors.
Table 2: Binding Affinities (Ki) of PD 128907 at Dopamine Receptors
| Receptor Subtype | Species | Ki (nM) | Radioligand | Reference |
| D3 | Human | 2.3 | Not Specified | [3] |
| D3 | Human | 1 | [³H]Spiperone | |
| D2 | Human | 1183 | [³H]Spiperone | |
| D4 | Human | 7000 | [³H]Spiperone |
Functional Activity
As a full agonist, PD 128907 not only binds to the D3 receptor but also elicits a maximal functional response. In cellular assays, it has been shown to stimulate mitogenesis (cell division) in cells expressing D3 receptors. In vivo, administration of PD 128907 leads to a reduction in dopamine synthesis and release, consistent with its agonistic activity at presynaptic D3 autoreceptors.
Table 3: Functional Potencies (EC₅₀/IC₅₀) of PD 128907
| Assay | Cell Line/System | Potency (nM) | Effect | Reference |
| Inhibition of Cell Firing | Ventral Tegmental Area | EC₅₀ = 33 | Inhibition | |
| Inhibition of Cell Firing | Substantia Nigra Pars Compacta | EC₅₀ = 38 | Inhibition | |
| Inhibition of Dopamine Release | Caudate Putamen | EC₅₀ = 66 | Inhibition |
Signaling Pathway
The primary signaling pathway activated by PD 128907 through the dopamine D3 receptor is the inhibition of the adenylyl cyclase pathway.
References
The Discovery and Developmental History of PD 128907: A Technical Guide
Foreword: This document provides an in-depth technical overview of the discovery, history, and pharmacological characterization of PD 128907, a pivotal research tool in the study of dopamine receptor pharmacology. Tailored for researchers, scientists, and drug development professionals, this guide consolidates key quantitative data, details essential experimental protocols, and illustrates significant pathways and workflows to facilitate a comprehensive understanding of this selective dopamine D3 receptor agonist.
Introduction and Historical Context
PD 128907, chemically known as (+)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, is a potent and selective agonist for the dopamine D2 and D3 receptors.[2] Its journey began in the laboratories of Parke-Davis Pharmaceutical Research, a subsidiary of Warner-Lambert and now part of Pfizer. The development of PD 128907 emerged from a broader research initiative aimed at understanding the structure-activity relationships of dopamine receptor ligands.
The scientific landscape prior to the 1990s largely recognized two main subtypes of dopamine receptors, D1 and D2. However, the advent of molecular biology techniques was beginning to unveil a greater diversity within the dopamine receptor family. It was in this context of expanding knowledge that the synthesis and initial pharmacological characterization of PD 128907 were first reported in a 1990 publication in the Journal of Medicinal Chemistry by DeWald et al. This seminal paper laid the groundwork for its use as a critical tool to explore the functions of what would be identified as the D3 receptor.
Initially, PD 128907 was noted for its high affinity and selectivity for what were then understood as dopamine autoreceptors. Subsequent research, particularly with the cloning and characterization of the D3 receptor, revealed that PD 128907 possesses a preferential affinity for this newer subtype over the D2 receptor, solidifying its role in differentiating the physiological and pathological functions of these closely related receptors.
Quantitative Pharmacological Data
The pharmacological profile of PD 128907 has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Human D3 | [3H]Spiperone | CHO-K1 | 1 | [3][4] |
| Human D2 | [3H]Spiperone | CHO-K1 | 1183 | [3][4] |
| Human D4 | [3H]Spiperone | CHO-K1 | 7000 | [3][4] |
| Rat D3 | [3H]PD 128907 | CHO-K1 | 0.99 (Kd) | [3] |
| Rat D2L (High Affinity) | [3H]Spiperone | CHO K1 | 20 | [5] |
| Rat D2L (Low Affinity) | [3H]Spiperone | CHO K1 | 6964 | [5] |
| Rat D3 (High Affinity) | [3H]Spiperone | CHO K1 | 1.43 | [5] |
| Rat D3 (Low Affinity) | [3H]Spiperone | CHO K1 | 413 | [5] |
| Rat D4.2 | [3H]Spiperone | CHO K1 | 169 | [5] |
Table 2: Functional Potency (EC50 / IC50)
| Assay | Brain Region/Cell Line | Effect | Value (nM) | Reference |
| Inhibition of Cell Firing | Ventral Tegmental Area | EC50 | 33 | [1] |
| Inhibition of Cell Firing | Substantia Nigra Pars Compacta | EC50 | 38 | [1] |
| Inhibition of Dopamine Release | Caudate Putamen | EC50 | 66 | [1] |
| Dopamine D3 Receptor Agonism | Not Specified | EC50 | 0.64 | [4][6] |
| Dopamine Release (Wild Type Mice) | Intrastriatal Infusion | IC25 | 61 | [7] |
| Dopamine Release (Knockout Mice) | Intrastriatal Infusion | IC25 | 1327 | [7] |
Key Experimental Protocols
The characterization of PD 128907 relied on several key experimental methodologies. Detailed below are the protocols for these foundational assays.
Radioligand Binding Assay
This assay is fundamental to determining the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of PD 128907 for dopamine D2 and D3 receptors.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human D2 or D3 dopamine receptors.
-
Radioligand: [3H]Spiperone, a potent dopamine D2/D3 receptor antagonist.
-
Test Compound: PD 128907 in a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected CHO cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like haloperidol (for non-specific binding).
-
50 µL of various concentrations of PD 128907.
-
50 µL of [3H]Spiperone at a fixed concentration (typically near its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of PD 128907 that inhibits 50% of the specific binding of [3H]Spiperone) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To measure the effect of PD 128907 on dopamine release in the rat striatum.
Materials:
-
Subjects: Adult male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdialysis guide cannula, and probes.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF) containing 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, and 1.2 mM MgCl2, pH 7.4.
-
PD 128907 solution for systemic or local administration.
-
Microinfusion pump.
-
Fraction collector.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: Administer PD 128907 either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine levels in the post-drug samples as a percentage of the baseline levels to determine the effect of PD 128907 on dopamine release.
[3H]Thymidine Uptake Assay for Cell Proliferation
This assay is used to assess the functional agonist activity of a compound at G-protein coupled receptors that are linked to mitogenic pathways.
Objective: To determine the potency of PD 128907 in stimulating cell division in CHO cells expressing D2 or D3 receptors.
Materials:
-
Cells: CHO cells stably transfected with either D2 or D3 dopamine receptors.
-
Cell Culture Medium: Appropriate medium for CHO cells (e.g., F-12K Medium) supplemented with fetal bovine serum and antibiotics.
-
[3H]Thymidine.
-
PD 128907 in a range of concentrations.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed the transfected CHO cells into 96-well plates and allow them to adhere and grow for 24 hours.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free medium and incubate for 24 hours.
-
Drug Treatment: Add varying concentrations of PD 128907 to the wells and incubate for a period that allows for entry into the S phase (e.g., 16-24 hours).
-
Radiolabeling: Add [3H]thymidine to each well and incubate for an additional 4-6 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Counting: Measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the concentration of PD 128907 and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of PD 128907 that produces 50% of the maximal stimulation of cell proliferation.
Visualizations of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PD 128907 at the D3 receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Logical relationship for determining D3 selectivity.
Conclusion
PD 128907 stands as a landmark compound in the field of dopamine research. Its discovery and subsequent characterization provided the scientific community with a highly selective tool to dissect the distinct roles of the D3 dopamine receptor from the closely related D2 subtype. The quantitative data and experimental protocols outlined in this guide underscore the rigorous scientific process that established its pharmacological profile. The continued use of PD 128907 in preclinical research is a testament to its enduring value in unraveling the complexities of dopaminergic neurotransmission and its implications for various neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4,4a,10b-tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol, (+)- | C14H19NO3 | CID 5117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiinflammatory Activity of 7-Methanesulfonylamino-6-phenoxychromones. Antiarthritic Effect of the 3-Formylamino Compound (T-614) in Chronic Inflammatory Cisease Models [jstage.jst.go.jp]
- 6. um.edu.mt [um.edu.mt]
- 7. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the In Vivo Selectivity of PD 128907: A Technical Guide
Introduction: PD 128907 is a potent and well-characterized dopamine receptor agonist, recognized for its preferential affinity for the dopamine D3 receptor subtype. This selectivity has positioned it as a critical pharmacological tool for elucidating the physiological roles of the D3 receptor and as a lead compound in the development of therapeutics for conditions where D3 receptor dysfunction is implicated, such as substance abuse and Parkinson's disease.[1][2] Understanding its selectivity in vivo—within a complex biological system—is paramount for accurately interpreting experimental results and predicting clinical efficacy and potential side effects. This guide provides an in-depth examination of the in vivo selectivity of PD 128907, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Concepts: Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[3] Its activation by an agonist like PD 128907 primarily initiates a canonical signaling cascade through coupling to Gi/Go proteins.[3] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[3][4][5] Beyond this primary pathway, D3 receptor activation can also modulate ion channels and activate various kinases, including mitogen-activated protein kinase (MAPK), and influence gene expression.[4][5] Evidence also suggests that D3 receptors can form heteromers with other dopamine receptors, such as D1 and D2, leading to cooperative or altered downstream signaling.[1][6]
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered behavioral response to dopamine D3 receptor agonists 7-OH-DPAT and PD 128907 following repetitive amphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on PD 128907 and D3 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on PD 128907 and its interaction with the dopamine D3 receptor (D3R). It is designed to be a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development, offering detailed information on the pharmacological properties of PD 128907, the functional characteristics of the D3 receptor, and the experimental methodologies used to elucidate these properties.
Introduction to PD 128907 and the D3 Receptor
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, suggesting its involvement in cognition, emotion, and reward. Its distinct anatomical distribution and high affinity for dopamine have made it a significant target for the development of therapeutics for various neuropsychiatric disorders.
PD 128907, or (+)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, is a potent and selective D3 receptor agonist. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the D3 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from foundational studies on PD 128907, providing a comparative overview of its binding affinity and functional potency at dopamine receptors.
Table 1: Binding Affinity of PD 128907 for Dopamine Receptors
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Human D3 | [3H]Spiperone | CHO-K1 cells | 1.0 | [2] |
| Human D2 | [3H]Spiperone | CHO-K1 cells | 1183 | [2] |
| Human D4 | [3H]Spiperone | CHO-K1 cells | 7000 | [2] |
| Rat D3 | [3H]PD 128907 | Ventral striatal membranes | 0.3 (Kd) | [3] |
| Human D3 | - | - | 2.3 | [1][4] |
Table 2: Functional Activity of PD 128907
| Assay Type | Functional Readout | Cell Line/System | EC50/IC50/IC25 (nM) | Reference |
| Cell Firing Inhibition | - | Ventral Tegmental Area | 33 (EC50) | [5] |
| Cell Firing Inhibition | - | Substantia Nigra Pars Compacta | 38 (EC50) | [5] |
| Dopamine Release Inhibition | - | Caudate Putamen | 66 (EC50) | [5] |
| Dopamine Release Inhibition | Dialysate Dopamine | Wild Type Mice (in vivo) | 61 (IC25) | [6] |
D3 Receptor Signaling Pathways
The dopamine D3 receptor primarily couples to the Gi/o family of G proteins.[7] Upon activation by an agonist such as PD 128907, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][4]
Beyond the canonical Gi/o-cAMP pathway, D3 receptor activation has been shown to modulate other downstream effectors. These include the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of ion channel activity, specifically the inhibition of P/Q-type calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][4][5][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of PD 128907 and the D3 receptor are provided below.
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., PD 128907) for a receptor of interest.
1. Membrane Preparation:
-
Culture cells expressing the human dopamine D3 receptor (e.g., CHO-K1 cells) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand that binds to the D3 receptor (e.g., [3H]spiperone).
-
Add increasing concentrations of the unlabeled test compound (PD 128907).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D3 receptor antagonist.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of Gi/o-coupled receptor activation.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Plate the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
2. Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Pre-incubate the cells for a short period.
-
Add increasing concentrations of the test compound (PD 128907).
-
To stimulate adenylyl cyclase and establish a maximal cAMP level for inhibition, add a fixed concentration of forskolin.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Detect the amount of cAMP in each well using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
4. Data Analysis:
-
Measure the signal from each well using a plate reader.
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the test compound.
-
Determine the EC50 or IC50 value, representing the concentration of the compound that produces 50% of its maximal effect.
References
- 1. Activation of human D3 dopamine receptor inhibits P/Q-type calcium channels and secretory activity in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Binding of [3H]PD 128907, a putatively selective ligand for the D3 dopamine receptor, in rat brain: a receptor binding and quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human dopamine D3 and D2L receptors couple to inward rectifier potassium channels in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Human D3 Dopamine Receptor Inhibits P/Q-Type Calcium Channels and Secretory Activity in AtT-20 Cells | Journal of Neuroscience [jneurosci.org]
- 7. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PD 128907 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD 128907 is a selective dopamine D3 receptor agonist, with approximately 1000-fold selectivity for the human D3 receptor over the D2 receptor.[1] It is a valuable tool for investigating the in vivo functions of the D3 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo administration of PD 128907 to mice, based on established experimental findings.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using PD 128907 in mice.
Table 1: Effective Doses of PD 128907 in Mice for Various In Vivo Models
| Experimental Model | Mouse Strain | Administration Route | Effective Dose (mg/kg) | Observed Effect | Reference |
| Dopamine Microdialysis | Wild Type | i.p. | 0.05 | IC25 for decreasing extracellular dopamine | [2] |
| Dopamine Microdialysis | D3 Knockout | i.p. | 0.44 | IC25 for decreasing extracellular dopamine | [2] |
| Cocaine-Induced Seizures | Not Specified | Not Specified | Not Specified | Protection against acute and kindled seizures | [3] |
| D1-Agonist Induced Hyperactivity | Not Specified | Not Specified | Low Doses | Suppression of hyperactivity | [4][5] |
| D1-Agonist Induced Hyperactivity | Not Specified | Not Specified | High Doses | Potentiation of hyperactivity | [4][5] |
| Penile Erection and Yawning | Not Specified | Not Specified | 0.1 | Peak induction of penile erection and yawning | [6] |
Table 2: Pharmacological Selectivity of PD 128907
| Receptor | Ki (nM) | Selectivity vs. D3 | Reference |
| Human Dopamine D3 | 1 | - | [1] |
| Human Dopamine D2 | 1183 | ~1000-fold | [1] |
| Human Dopamine D4 | 7000 | >10000-fold | [1] |
Experimental Protocols
Protocol 1: General In Vivo Administration of PD 128907 for Behavioral Studies in Mice
This protocol outlines a general procedure for the systemic administration of PD 128907 to mice for the purpose of behavioral assessment.
1. Animal Models
-
Species: Mouse (Mus musculus).
-
Strain: C57BL/6J and Sprague-Dawley are commonly used, though the choice of strain should be appropriate for the specific research question.[7] D3 receptor knockout mice can be used as a negative control to confirm D3 receptor-mediated effects.[2][3]
-
Sex: Adult male mice are frequently used.[7]
-
Weight: 30-40g.[8]
-
Housing: Animals should be housed individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Ad libitum access to standard chow and water should be provided.[7]
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment. They should also be habituated to the testing room for at least 30 minutes before any behavioral testing.[6]
2. Materials
-
PD 128907 hydrochloride
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Syringes (1 ml) and needles (e.g., 27-gauge)
-
Animal scale
-
Vortex mixer
-
Behavioral testing apparatus (e.g., open field arena, elevated plus maze)
3. Drug Preparation
-
Calculate the required amount of PD 128907 based on the desired dose and the number and weight of the mice.
-
Dissolve the PD 128907 hydrochloride in the appropriate volume of sterile saline to achieve the final desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare fresh solutions on the day of the experiment.
4. Administration
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
The most common route of administration for systemic effects is intraperitoneal (i.p.) injection.[2] Subcutaneous (s.c.) injection is also a viable option.[7]
-
Gently restrain the mouse. For i.p. injection, expose the lower abdominal area.
-
Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid internal organs.
-
Inject the calculated volume of the PD 128907 solution.
-
For control animals, administer an equivalent volume of the vehicle.
-
The timing of administration relative to behavioral testing is critical. For example, in some studies, the drug is administered 24, 5, and 0.5 hours before testing.[7]
5. Behavioral Assessment
-
Following drug administration, place the mouse in the behavioral apparatus at the predetermined time point.
-
Record the behavioral parameters relevant to the study (e.g., locomotor activity, anxiety-like behavior, etc.).
-
Ensure that the experimenter is blind to the treatment conditions to minimize bias.
Protocol 2: Microdialysis for Measuring Extracellular Dopamine Levels
This protocol is for advanced users and requires specialized surgical and analytical techniques to measure the effect of PD 128907 on neurotransmitter levels in specific brain regions.
1. Animal and Surgical Preparation
-
Follow the animal model guidelines as described in Protocol 1.
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., ventral striatum).[2]
-
Allow the animals to recover from surgery for several days.
2. Microdialysis Procedure
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer PD 128907 systemically (e.g., i.p.) or directly into the brain region of interest via the dialysis probe (intra-striatal infusion).[2]
-
Continue to collect dialysate samples at regular intervals post-administration.
3. Sample Analysis
-
Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Calculate the change in extracellular dopamine concentration from baseline following PD 128907 administration.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of PD 128907 in mice.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with PD 128907 in mice.
References
- 1. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3/D2 agonist (+)-PD-128,907 [(R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol)] protects against acute and cocaine-kindled seizures in mice: further evidence for the involvement of D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biphasic effects of D3-receptor agonists, 7-OH-DPAT and PD128907, on the D1-receptor agonist-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PD 128907 in Fast-Scan Cyclic Voltammetry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that enables the real-time measurement of neurotransmitter dynamics, such as dopamine, with high temporal and spatial resolution.[1][2][3][4][5] This application note provides a detailed protocol for the use of PD 128907, a potent and selective dopamine D3 receptor agonist, in FSCV assays to investigate its modulatory effects on dopamine release and uptake.[6][7]
PD 128907 is a valuable pharmacological tool for studying the role of D3 receptors in various neurological processes and for the development of novel therapeutics targeting the dopaminergic system.[6][8][9] D3 receptors are presynaptic autoreceptors that regulate the synthesis and release of dopamine.[9][10] This protocol will detail the in vitro application of PD 128907 in mouse brain slices, a common experimental paradigm for characterizing the function of dopamine autoreceptors.[10]
Signaling Pathway of PD 128907
Caption: Signaling pathway of PD 128907 at the presynaptic terminal.
Experimental Protocol: FSCV Assay with PD 128907 in Mouse Brain Slices
This protocol is adapted from established methodologies for characterizing D2 and D3 autoreceptor function using FSCV.[10][11]
1. Preparation of Brain Slices
-
Anesthetize an 8-12 week old mouse with CO2 and rapidly remove the brain.[10]
-
Cool the brain in pre-oxygenated (95% O2/5% CO2) high-sucrose artificial cerebrospinal fluid (aCSF) for 10 minutes. The high-sucrose aCSF should consist of 180 mM sucrose, 30 mM NaCl, and 4.5 mM of a component that was not specified in the search results.[10]
-
Prepare 300 µm thick coronal slices of the striatum using a vibratome.[11]
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before use.
2. FSCV Recording Setup
-
Place a brain slice in the recording chamber and perfuse with oxygenated aCSF at 31-33°C at a flow rate of >1.8 ml/min.[11]
-
Use a carbon-fiber microelectrode (~7 µm in diameter) as the working electrode and a Ag/AgCl electrode as the reference electrode.[10][12]
-
Position the carbon-fiber microelectrode in the desired striatal region (e.g., caudate putamen, nucleus accumbens core, or nucleus accumbens shell).[10]
-
Place a bipolar stimulating electrode in proximity to the recording electrode to evoke dopamine release.[1]
3. FSCV Waveform and Data Acquisition
-
Apply a triangular waveform from a holding potential of -0.4 V to a switching potential of +1.3 V and back at a scan rate of 400 V/s. The repetition frequency should be 10 Hz.[4][5][12]
-
Use a potentiostat and data acquisition software (e.g., HDCV) to record the cyclic voltammograms.[12]
-
Evoke dopamine release by applying a single electrical pulse (e.g., 200 µs, 0.6 mA).[11]
-
Establish a stable baseline of dopamine release for at least 10-20 minutes before applying any drugs.
4. Application of PD 128907
-
Prepare stock solutions of (+)-PD 128907 hydrochloride in deionized water. Further dilutions to the desired concentrations should be made in aCSF.
-
Apply increasing concentrations of PD 128907 (e.g., 0.001, 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 µM) to the perfusion buffer.[10]
-
Record the effect of each concentration on electrically stimulated dopamine release. Allow sufficient time for the drug effect to stabilize at each concentration.
-
Construct a concentration-response curve to determine the EC50 value of PD 128907.
5. Data Analysis
-
Perform background subtraction on the recorded cyclic voltammograms to isolate the faradaic current associated with dopamine oxidation and reduction.[9][10]
-
Use analytical techniques such as principal component regression to quantify the concentration of dopamine.[13]
-
Measure the peak oxidation current to determine the maximal evoked dopamine release.
-
Analyze changes in the decay kinetics of the dopamine signal to assess effects on dopamine uptake.
-
Plot the percentage inhibition of dopamine release against the log concentration of PD 128907 to calculate the EC50.
Experimental Workflow
Caption: Experimental workflow for an FSCV assay with PD 128907.
Quantitative Data Summary
The following table summarizes the quantitative data for the effect of PD 128907 on electrically stimulated dopamine release in different striatal regions.
| Brain Region | EC50 (nM) | Efficacy (% Inhibition) | Reference |
| Caudate Putamen (CPu) | 12.6 ± 2.5 | 43% | [10] |
| Nucleus Accumbens (NAc) Core | 6.3 ± 1.6 | - | [10] |
| Nucleus Accumbens (NAc) Shell | 2.5 ± 0.6 | - | [10] |
EC50 values represent the concentration of PD 128907 that produces 50% of its maximal inhibitory effect on dopamine release. Efficacy is the maximum percentage decrease in dopamine release observed at high concentrations of the agonist.
Discussion
The data indicates that PD 128907 is a potent inhibitor of dopamine release, with a rank order of potency in the different striatal regions being NAc shell > NAc core > CPu.[10] This is consistent with the known higher expression of D3 receptors in the nucleus accumbens compared to the caudate putamen.[9][10] The lower efficacy of PD 128907 in the CPu compared to D2 agonists suggests that D3 agonists are less effective at inhibiting dopamine release in this region.[10]
Notably, PD 128907 and other D3 agonists have been found to have minimal effects on dopamine uptake rates in the nucleus accumbens.[9][10] However, at concentrations greater than 0.1 µM, a decrease in the Vmax of dopamine uptake has been observed in the caudate putamen.[10]
Conclusion
This application note provides a comprehensive protocol for utilizing PD 128907 in FSCV assays to characterize its effects on dopamine dynamics. The provided data and workflows offer a valuable resource for researchers investigating the role of D3 receptors in health and disease. The high selectivity and potency of PD 128907 make it an excellent tool for dissecting the specific contributions of D3 autoreceptors to the regulation of dopaminergic neurotransmission.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 4. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. plus.labcloudinc.com [plus.labcloudinc.com]
- 8. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A functional fast scan cyclic voltammetry assay to characterize dopamine D2 and D3 autoreceptors in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PD 128907 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of PD 128907, a potent and selective dopamine D3 receptor agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
PD 128907 hydrochloride is a high-affinity D3 dopamine receptor agonist, with a binding affinity (Ki) of approximately 2.3 nM.[1] It displays significant selectivity (18 to 200-fold) over other dopamine receptor subtypes.[1] This selectivity makes it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and depression.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 285.77 g/mol | [3] |
| Formula | C₁₄H₁₉NO₃・HCl | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to off-white solid | [4] |
| CAS Number | 300576-59-4 |
Solubility Data
The solubility of PD 128907 can vary depending on the solvent and experimental conditions such as temperature and sonication. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially in DMSO.[5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 2.86 - 16.67 | 10 - 58.33 | [4] |
| DMSO | 12 - 150 | 41.99 - 524.9 | [2][3][5] |
| DMF | 10 | ~35 | [2] |
| Ethanol | Slightly Soluble | - | [2] |
| PBS (pH 7.2) | 0.5 | ~1.75 | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
(+)-PD 128907 hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of PD 128907 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of PD 128907 (based on a molecular weight of 285.77 g/mol ). Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.[1]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Ensure the tubes are tightly sealed to prevent moisture absorption.
Protocol 2: Preparation of Formulation for In Vivo Experiments
This protocol provides a common formulation for systemic administration in animal models.
Materials:
-
PD 128907 hydrochloride stock solution in DMSO (e.g., 20.8 mg/mL as prepared in Protocol 1, step 3)[4]
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
This protocol is for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]
-
Solvent Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the solvents. For 1 mL of the final formulation, add:
-
400 µL of PEG300
-
50 µL of Tween-80
-
Mix well.
-
-
Drug Addition: Add 100 µL of the 20.8 mg/mL PD 128907 stock solution in DMSO to the vehicle mixture. Mix thoroughly until a clear solution is obtained.
-
Final Volume Adjustment: Add 450 µL of sterile saline to the mixture and mix until the solution is homogeneous.
-
Administration: The final solution at a concentration of approximately 2.08 mg/mL (7.28 mM) is ready for administration.[4] This formulation should be prepared fresh before each experiment.
Storage and Stability
Proper storage is critical to maintain the integrity of PD 128907.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | +4°C or -20°C | ≥ 4 years | Store sealed and away from moisture.[2] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture.[4] |
| -80°C | 6 months | Sealed storage, away from moisture.[4] |
Signaling Pathway and Experimental Workflow
PD 128907 Signaling Pathway
PD 128907 acts as an agonist at the D3 dopamine receptor, which is a G protein-coupled receptor (GPCR). Activation of the D3 receptor can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It also modulates ion channels and other downstream signaling cascades. In presynaptic neurons, D3 autoreceptors play a role in regulating dopamine synthesis and release.
Caption: PD 128907 agonism at the D3 receptor activates Gi/o, inhibiting adenylyl cyclase.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a PD 128907 stock solution for experimental use.
Caption: Workflow for preparing and storing PD 128907 stock solutions.
References
Application Notes and Protocols for PD 128907 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of PD 128907, a selective dopamine D2/D3 receptor agonist, in rodent studies. The information is curated from various in vivo studies to assist in the design and execution of future research.
Introduction
PD 128907 is a potent and selective agonist for the dopamine D2 and D3 receptors, with a higher affinity for the D3 subtype.[1][2] It is widely used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes, including motor control, cognition, and substance abuse. This document summarizes effective dosages from published literature and provides detailed protocols for its application in rodent models.
Data Presentation: Recommended Dosage of PD 128907 in Rodent Studies
The following table summarizes the dosages of PD 128907 used in various studies involving rats and mice. It is crucial to note that the optimal dose can vary depending on the specific research question, the animal strain, and the experimental conditions.
| Animal Model | Study Type | Dose Range | Route of Administration | Key Findings/Effects |
| Mouse | Microdialysis (Dopamine Levels) | 0.05 - 0.44 mg/kg (IC25) | Intraperitoneal (i.p.) | Significantly decreased dialysate dopamine concentrations in wild-type mice.[3] |
| Mouse | Microdialysis (Dopamine Dynamics) | 61 nM (IC25 in wild-type) | Intra-striatal infusion | Decreased extracellular dopamine levels, an effect mediated by the D3 receptor at low doses.[3] |
| Mouse | Seizure (Cocaine-Kindled) | Not specified | Not specified | Prevented the acquisition and expression of cocaine-kindled seizures.[4] |
| Rat | Dopamine Synthesis | Not specified | Not specified | Decreased dopamine synthesis in the striatum and mesolimbic regions.[5] |
| Rat | Drug Discrimination | 30 µg/kg | Subcutaneous (s.c.) | Served as an effective discriminative stimulus. |
| Rat | Compulsive Behavior (5C-CPT) | 0.05 - 0.2 mg/kg | Intraperitoneal (i.p.) | Increased perseverative responses, with effects dependent on baseline compulsive behavior. |
| Rat | Antidepressant-like Effects (FST) | 0.2 mg/kg (0.7 µmol/kg) | Subcutaneous (s.c.) | Showed antidepressant-like activity in the forced swim test. |
| Rat | Proerectile Effects | 0.1 mg/kg | Not specified | Induced peak levels of penile erection and yawning. |
Experimental Protocols
Below are detailed methodologies for key experiments frequently conducted with PD 128907.
1. In Vivo Microdialysis for Dopamine Measurement in Mice
This protocol is designed to measure changes in extracellular dopamine levels in the striatum following the administration of PD 128907.
-
Animals: Adult male wild-type and D3 receptor knockout mice.
-
Surgery:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the ventral striatum.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least one hour to ensure a stable baseline.
-
Administer PD 128907 either systemically (e.g., 0.05 mg/kg, i.p.) or locally via reverse dialysis through the probe (e.g., 61 nM in the aCSF).[3]
-
Continue to collect dialysate samples for at least 2 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage of the baseline dopamine concentration.
-
2. Drug Discrimination Paradigm in Rats
This protocol is used to assess the subjective effects of PD 128907.
-
Animals: Adult male rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Food-deprive the rats to 85-90% of their free-feeding body weight.
-
Train the rats to press a lever for a food reward (e.g., sucrose pellets).
-
Initiate drug discrimination training. On training days, administer either PD 128907 (30 µg/kg, s.c.) or saline 15 minutes before placing the rat in the operant chamber.
-
Reinforce responses on one lever (the "drug" lever) following PD 128907 administration and on the other lever (the "saline" lever) following saline administration.
-
Continue training until the rats reliably select the correct lever (e.g., >80% correct responses for the first 10 responses of a session for 5 consecutive days).
-
-
Testing:
-
Once training criteria are met, test sessions can be conducted.
-
Administer a test compound or a different dose of PD 128907 and record the percentage of responses on the drug-appropriate lever. This allows for the determination of the generalization of the discriminative stimulus.
-
Mandatory Visualizations
Diagram 1: Dopamine D2/D3 Receptor Signaling Pathway
Caption: Signaling pathway of PD 128907 at presynaptic D2/D3 autoreceptors.
Diagram 2: Experimental Workflow for In Vivo Rodent Study with PD 128907
References
- 1. The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytokinetics.com [cytokinetics.com]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. cris.unibo.it [cris.unibo.it]
Application Notes and Protocols: PD 128907 in the Study of Compulsive Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 128907 is a potent and selective agonist for the dopamine D2 and D3 receptors, with a notably higher affinity for the D3 subtype.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the role of the dopaminergic system, particularly D3 receptor signaling, in various neuropsychiatric disorders, including those characterized by compulsive behaviors such as Obsessive-Compulsive Disorder (OCD).[4][5] In preclinical research, PD 128907 is utilized to induce or modulate compulsive-like behaviors in animal models, providing a platform to explore the underlying neurobiology and to screen potential therapeutic agents.[6] Activation of the D3 receptor by PD 128907 has been shown to decrease extracellular dopamine levels, an effect mediated selectively by the D3 receptor at low doses.[7][8]
These application notes provide a comprehensive overview of the use of PD 128907 in studying compulsive behavior, including its pharmacological properties, detailed protocols for key behavioral assays, and visualizations of relevant pathways and workflows.
Pharmacological Data of PD 128907
A summary of the binding affinities and effective concentrations of PD 128907 is presented below. This data highlights its selectivity for the dopamine D3 receptor.
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | D3 | 2.3 nM | |
| Ki | Human | D3 | 1.7 nM | [3] |
| Ki | Rat | D3 | 0.84 nM | [3] |
| Ki | Human | D2 | 179 nM | [3] |
| Ki | Rat | D2 | 770 nM | [3] |
| Kd | Human | D3 | 0.99 nM | [2] |
| IC25 (Intra-striatal) | Wild Type Mice | - | 61 nM | [3][7] |
| IC25 (Intra-striatal) | D3 Knockout Mice | - | 1327 nM | [3][7] |
| IC25 (Systemic, i.p.) | Wild Type Mice | - | 0.05 mg/kg | [7] |
| IC25 (Systemic, i.p.) | D3 Knockout Mice | - | 0.44 mg/kg | [7] |
Signaling Pathway
PD 128907 acts as an agonist at dopamine D3 receptors, which are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway. Activation of D3 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector systems, including ion channels and other signaling cascades. In the context of compulsive behavior, this signaling can influence neuronal excitability and neurotransmitter release in key brain regions like the nucleus accumbens and prefrontal cortex.[8]
PD 128907 signaling cascade.
Experimental Protocols for Studying Compulsive Behavior
Several behavioral assays are employed to assess compulsive-like behaviors in rodents. The following protocols are commonly used in conjunction with the administration of PD 128907.
Marble Burying Test
The marble burying test is used to model anxiety and repetitive, compulsive-like behavior in rodents.[[“]][10][11] The innate tendency of mice to bury unfamiliar objects is quantified as a measure of this behavior.[11]
Materials:
-
Standard rodent cages (e.g., 26 cm x 48 cm x 20 cm for rats, or smaller for mice).[12]
-
Clean bedding material (approximately 5 cm deep).[10]
-
Glass marbles (typically 20 per cage, ~1.5 cm in diameter).[10][12]
-
PD 128907 solution and vehicle control.
-
Syringes for administration.
-
Timer.
Procedure:
-
Animal Habituation: House animals in the testing room for at least 30-60 minutes prior to the experiment to acclimate.[13][14]
-
Drug Administration: Administer PD 128907 or vehicle control at the desired dose and route (e.g., intraperitoneally, i.p.) at a specified time before the test (e.g., 10-30 minutes).[15]
-
Test Arena Preparation: Prepare the test cages by adding 5 cm of fresh bedding and evenly spacing 20 marbles on the surface.[10][12][16]
-
Test Initiation: Gently place a single animal in the prepared cage.[12][16]
-
Test Duration: Allow the animal to explore the cage and interact with the marbles undisturbed for 30 minutes.[10][12][16]
-
Scoring: After 30 minutes, remove the animal from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. This should be done by at least two observers who are blind to the experimental conditions.[12][16]
-
Data Analysis: Compare the number of marbles buried between the PD 128907-treated group and the control group using appropriate statistical tests.
Nestlet Shredding Test
This assay measures repetitive and compulsive-like behavior by quantifying the amount of a pre-weighed nestlet that a mouse shreds within a specific time frame.[12][17][18]
Materials:
-
Standard mouse cages.[12]
-
Pre-weighed nestlets (e.g., pressed cotton squares).[12]
-
Scale for weighing nestlets.
-
PD 128907 solution and vehicle control.
-
Syringes for administration.
-
Timer.
Procedure:
-
Animal Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.[14]
-
Drug Administration: Administer PD 128907 or vehicle control as required.
-
Test Arena Preparation: Place a single, pre-weighed nestlet in a clean cage with a thin layer of bedding.[12][19]
-
Test Initiation: Introduce a single mouse into the cage.[12]
-
Test Duration: Leave the mouse undisturbed for 30 minutes.[12]
-
Measurement: After the test period, remove the mouse. Carefully collect all the unshredded pieces of the nestlet.
-
Drying and Weighing: Allow the unshredded nestlet material to dry overnight to ensure accurate weight, then weigh it.[12][19]
-
Data Analysis: Calculate the percentage of the nestlet shredded: [(Initial Weight - Final Weight) / Initial Weight] x 100. Compare the percentages between the different treatment groups.
5-Choice Continuous Performance Task (5C-CPT)
The 5C-CPT is a more complex operant conditioning task used to assess attention, impulsivity, and compulsive behavior in rodents.[4][5][20] It can be used to model the indecision and perseveration seen in OCD.[4][5]
Apparatus:
-
Five-hole operant chambers equipped with stimulus lights, response sensors, and a reward dispenser.
Procedure:
-
Pre-training: Animals are first trained to associate a nose poke into an illuminated aperture with a food reward.
-
Task Training:
-
Animals are trained to initiate a trial by a nose poke in a specific location.
-
After a variable inter-trial interval (ITI), a brief light stimulus is presented in one of the five apertures.
-
A correct response (nose poke into the illuminated hole) is rewarded.
-
An incorrect response (nose poke into a non-illuminated hole) or failure to respond (omission) results in a time-out period.
-
-
PD 128907 Administration: Once the animals reach a stable baseline performance (e.g., >70% accuracy, <30% omissions), PD 128907 or vehicle is administered before the test session.[4][5] Doses ranging from 0.05 to 1 mg/kg have been investigated.[4][5][15]
-
Data Collection and Analysis: Key parameters measured include:
-
Accuracy: Percentage of correct responses.
-
Omissions: Percentage of trials with no response.
-
Premature Responses: Responses made before the stimulus presentation, a measure of impulsivity.
-
Perseverative Responses: Repetitive nose pokes into the same hole after a correct or incorrect response, a measure of compulsive-like behavior.[4][5]
-
Response Latency: Time taken to make a correct or incorrect response.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an experiment investigating the effects of PD 128907 on compulsive behavior using a rodent model.
Workflow for PD 128907 studies.
Logical Relationship Diagram
This diagram illustrates the logical framework for using PD 128907 to study compulsive behavior.
References
- 1. PD-128,907 - Wikipedia [en.wikipedia.org]
- 2. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Narrowing in on compulsions: Dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Marble burying - Wikipedia [en.wikipedia.org]
- 11. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 12. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marble burying test [bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
- 17. Nestlet Shredding and Nest Building Tests to Assess Features of Psychiatric Disorders in Mice. | Semantic Scholar [semanticscholar.org]
- 18. Nestlet Shredding and Nest Building Tests to Assess Features of Psychiatric Disorders in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nestlet shredding test [bio-protocol.org]
- 20. Frontiers | Measuring Attention in Rodents: Comparison of a Modified Signal Detection Task and the 5-Choice Serial Reaction Time Task [frontiersin.org]
Application Notes: In Vitro Binding Assay for [3H]PD 128907 at the Dopamine D3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]PD 128907 is a high-affinity and selective radioligand for the dopamine D3 receptor.[1] This makes it an invaluable tool for researchers studying the pharmacology of the D3 receptor, screening compound libraries for novel D3-active molecules, and characterizing the D3 receptor in various tissues. These application notes provide a detailed protocol for performing a radioligand binding assay using [3H]PD 128907 with cell membranes expressing the human dopamine D3 receptor.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/o proteins.[2][3] Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The D3 receptor is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
Key Experimental Parameters
Quantitative data from typical saturation and competition binding experiments are summarized below. These values should be considered as a guide, and optimal conditions should be determined empirically for each experimental system.
Table 1: Saturation Binding Experiment Parameters for [3H]PD 128907
| Parameter | Value | Reference |
| Radioligand | [3H]PD 128907 | |
| Receptor Source | CHO-K1 cells expressing human D3 receptor | [1] |
| Equilibrium Dissociation Constant (Kd) | 0.99 nM | [1] |
| Maximum Receptor Density (Bmax) | 475 fmol/mg protein | [1] |
| Nonspecific Binding Agent | 10 µM Haloperidol | [4] |
Table 2: Competition Binding Experiment Parameters
| Parameter | Value | Reference |
| Radioligand | [3H]PD 128907 (at a concentration near its Kd) | |
| Competing Ligand | Test Compound (e.g., Dopamine, Spiperone) | [1] |
| IC50 (Dopamine) | ~100 nM | Derived from multiple sources |
| Ki (Dopamine) | Calculated from IC50 |
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor.
References
- 1. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Assessment with PD 128907 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 128907 is a potent and selective dopamine D3 receptor agonist widely utilized in neuroscience research to investigate the role of the D3 receptor in various physiological and pathological processes, including locomotor activity. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of PD 128907 on locomotor activity in rats, a critical component in the preclinical evaluation of novel therapeutics targeting the dopaminergic system.
The dopamine D3 receptor, primarily expressed in limbic brain regions, is implicated in the modulation of locomotion, motivation, and reward.[1] Activation of D3 receptors is generally associated with an inhibitory effect on locomotor behavior, particularly in novel environments.[1][2] However, the dose-response relationship can be complex, with some studies reporting biphasic effects. Understanding the precise impact of D3 receptor modulation on motor function is crucial for the development of drugs for neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and substance abuse.
These protocols and notes are designed to guide researchers in designing, executing, and interpreting locomotor activity studies involving PD 128907 in rats, ensuring robust and reproducible data collection.
Data Presentation: Quantitative Effects of PD 128907 on Locomotor Activity
The following tables summarize the dose-dependent effects of PD 128907 on locomotor activity in rats as reported in various studies. These tables provide a clear comparison of the quantitative outcomes under different experimental conditions.
Table 1: Effect of PD 128907 on Locomotor Activity in Roman High-Avoidance (RHA-I) and Roman Low-Avoidance (RLA-I) Rats
| Animal Strain | Treatment Group | Dose (mg/kg) | Observation Period | Locomotor Activity (cm) | Key Finding |
| RLA-I | Vehicle | - | 10 min intervals | (Baseline) | - |
| RLA-I | PD 128907 | 0.01 | 10 min intervals | Significant decrease vs. vehicle | Inhibition of locomotion |
| RLA-I | PD 128907 | 0.1 | 10 min intervals | Significant decrease vs. vehicle | Inhibition of locomotion |
| RHA-I | Vehicle | - | 10 min intervals | (Baseline) | - |
| RHA-I | PD 128907 | 0.01 | 10 min intervals | No significant effect | Strain-dependent effect |
| RHA-I | PD 128907 | 0.1 | 10 min intervals | No significant effect | Strain-dependent effect |
Data adapted from a study on divergent effects in Roman rat strains.[3]
Table 2: General Dose-Response Effects of D3 Agonists (including PD 128907) on Locomotor Activity
| Agonist Type | Dose Range | Typical Effect on Locomotion | Context |
| D3-selective agonists | Low | Inhibition/Decrease | Novel environment |
| D3-preferring agonists | High | Biphasic (initial suppression followed by activation) or no effect | Dependent on selectivity for other receptors (e.g., D2) |
This table provides a generalized summary based on multiple studies investigating D3 receptor agonists.[1][2]
Experimental Protocols
Protocol 1: Open-Field Locomotor Activity Assessment
This protocol details the steps for evaluating the effect of PD 128907 on spontaneous locomotor activity in an open-field arena.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
PD 128907 hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Provide ad libitum access to food and water. Handle the rats for a few minutes each day to acclimate them to the experimenter.
-
Habituation to the Test Environment (Optional but Recommended): To assess the effect on spontaneous locomotion in a familiar environment, place each rat in the open-field arena for 30-60 minutes on two consecutive days prior to the test day. This reduces novelty-induced hyperactivity. For assessing effects on novelty-induced locomotion, this step should be omitted.[1]
-
Drug Preparation: On the day of the experiment, dissolve PD 128907 hydrochloride in sterile saline to the desired concentrations (e.g., 0.01, 0.1, 1.0 mg/kg). Prepare a vehicle control group with saline only.
-
Animal Grouping and Baseline Measurement: Randomly assign rats to different treatment groups (vehicle, and various doses of PD 128907). Weigh each rat to calculate the precise injection volume.
-
Drug Administration: Administer the prepared solutions subcutaneously or intraperitoneally. A typical injection volume is 1 ml/kg.
-
Locomotor Activity Recording:
-
For studies on novelty-induced locomotion, place the rat in the open-field arena immediately or within 5 minutes after injection.[1]
-
For studies in a habituated environment, return the rat to its home cage for a pre-treatment period (e.g., 15-30 minutes) before placing it in the open-field arena.
-
Record locomotor activity for a duration of 60 to 120 minutes. The automated system will track parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups. Data is often binned into time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
Protocol 2: Assessment of PD 128907 in Amphetamine-Induced Hyperactivity
This protocol is designed to investigate the modulatory role of PD 128907 on psychostimulant-induced hyperlocomotion.
Materials:
-
Same as Protocol 1
-
d-Amphetamine sulfate
Procedure:
-
Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare solutions of PD 128907, d-amphetamine, and vehicle (saline).
-
Experimental Design:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Amphetamine (e.g., 1.5 mg/kg)
-
Group 3: PD 128907 (e.g., 0.1 mg/kg) + Vehicle
-
Group 4: PD 128907 (e.g., 0.1 mg/kg) + Amphetamine (e.g., 1.5 mg/kg)
-
-
Drug Administration:
-
Administer the first treatment (PD 128907 or vehicle) via s.c. or i.p. injection.
-
After a pre-treatment interval (e.g., 20 minutes), administer the second treatment (amphetamine or vehicle).
-
-
Locomotor Activity Recording: Immediately after the second injection, place the rat in the open-field arena and record locomotor activity for 90-120 minutes.
-
Data Analysis: Compare the locomotor activity across the different treatment groups to determine if PD 128907 attenuates or potentiates amphetamine-induced hyperactivity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PD 128907
PD 128907 acts as an agonist at the dopamine D3 receptor. The activation of D3 receptors, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of the D3 agonist PD 128907.
Experimental Workflow for Locomotor Activity Assessment
The following diagram illustrates the general workflow for conducting a locomotor activity study with PD 128907.
Caption: Workflow for PD 128907 locomotor study.
Logical Relationship in D1-D3 Receptor Heteromer Signaling
Recent evidence suggests that D1 and D3 receptors can form heteromers, leading to complex functional interactions that influence locomotor activity. The activation of the D3 receptor within this complex can modulate the signaling of the D1 receptor, particularly through pathways involving β-arrestin.
Caption: D1-D3 receptor heteromer signaling logic.
References
- 1. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered behavioral response to dopamine D3 receptor agonists 7-OH-DPAT and PD 128907 following repetitive amphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing PD 128907 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PD 128907, a selective dopamine D3 receptor agonist, in preclinical models of Parkinson's disease (PD). This document outlines the mechanism of action of PD 128907, detailed protocols for its application in widely used neurotoxin-based animal models, and methods for assessing its effects on motor behavior and neurochemistry.
Introduction to PD 128907
PD 128907 is a potent and highly selective agonist for the dopamine D3 receptor. Its high affinity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the specific role of D3 receptor signaling in the pathophysiology of Parkinson's disease and for evaluating the therapeutic potential of targeting this receptor.
Mechanism of Action
PD 128907 exerts its effects by binding to and activating dopamine D3 receptors, which are G protein-coupled receptors. The D3 receptor is primarily coupled to the Gi/o family of G proteins. Activation of the D3 receptor by PD 128907 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits dissociated from the Gi/o protein can also modulate the activity of various downstream effectors, including ion channels and kinases. This signaling pathway is believed to play a role in modulating neuronal excitability and neurotransmitter release.[1][2][3][4]
Signaling Pathway of PD 128907 at the Dopamine D3 Receptor
Caption: Signaling pathway of PD 128907 via the D3 receptor.
Quantitative Data
The following tables summarize the quantitative effects of PD 128907 in rodent models of Parkinson's disease.
| Model | Species | PD 128907 Dose | Effect on Locomotor Activity | Reference |
| Normal | Rat | 0.01 mg/kg | Significant decrease in locomotor activity. | [5] |
| Normal | Rat | 0.1 mg/kg | Significant decrease in locomotor activity. | [5] |
| MPTP-induced | Mouse | Not Specified | General reduction in locomotor activity is a hallmark of the model. | [6] |
| Model | Species | Neurotoxin & Dose | Effect on Striatal Dopamine Levels | Reference |
| 6-OHDA-lesioned | Rat | 6-OHDA | 70-95% decrease in the ipsilateral striatum. | [7][8] |
| MPTP-induced | Mouse | MPTP (20 mg/kg x 3) | Approximately 60% decrease in the striatum. | [9] |
| MPTP-induced | Mouse | MPTP (chronic) | >90% reduction in striatal dopamine. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Rodent Models of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats, a widely used model of Parkinson's disease.
Materials:
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Suturing material
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg of 6-OHDA (free base) per µL.
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small hole in the skull at the desired coordinates for targeting the medial forebrain bundle (MFB) or the striatum.
-
MFB coordinates (from bregma): Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm (from the dura).
-
Striatum coordinates (from bregma): e.g., AP: +0.5 mm; ML: -3.0 mm; DV: -4.5 mm.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject the 6-OHDA solution at a slow rate (e.g., 1 µL/min). The total volume is typically 2-4 µL.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure the lesion has stabilized.
This protocol describes the induction of Parkinsonism in mice using the neurotoxin MPTP.
Materials:
-
MPTP hydrochloride
-
Sterile 0.9% saline
-
Appropriate safety equipment (MPTP is a human neurotoxin)
Protocol:
-
Safety Precautions: All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
-
MPTP Solution Preparation: Dissolve MPTP hydrochloride in sterile saline. A common dosing regimen is 20-30 mg/kg.
-
Administration: Administer MPTP via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals. A sub-acute regimen can involve daily injections of 30 mg/kg for five consecutive days.
-
Post-injection Monitoring: House the animals in a designated, secure area. Monitor for any adverse effects. The neurotoxic effects of MPTP develop over several days to weeks. Behavioral testing is typically performed 7-21 days after the last injection.
Behavioral Assessments
This test assesses the severity of the unilateral dopamine depletion by measuring the rotational behavior induced by a dopamine agonist.
Materials:
-
Apomorphine hydrochloride
-
Sterile 0.9% saline
-
Rotational activity monitoring system (or a circular arena for manual observation)
Protocol:
-
Habituation: Place the rat in the testing arena and allow it to habituate for 10-15 minutes.
-
Apomorphine Administration: Administer apomorphine (typically 0.05-0.5 mg/kg, s.c. or i.p.).
-
Data Collection: Record the number of full 360° rotations (contralateral to the lesion) over a period of 30-60 minutes. Automated systems can track and quantify the rotations.
-
Data Analysis: Express the data as net contralateral rotations per minute. A successful lesion is typically indicated by a high rate of rotation (e.g., >5-7 full rotations per minute).[11]
This test evaluates forelimb use asymmetry, a measure of motor deficit in unilaterally lesioned rodents.
Materials:
-
Transparent glass cylinder (appropriate size for the animal)
-
Video recording equipment
Protocol:
-
Test Setup: Place the cylinder in a well-lit area. Position a camera to record the animal's movements from the side and/or from below (using a mirror).
-
Testing: Place the animal in the cylinder and record its exploratory behavior for 5-10 minutes.
-
Data Analysis:
-
During playback of the video in slow motion, count the number of times the animal rears up and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral wall touches: (% Contralateral Touches) = [Contralateral Touches / (Contralateral Touches + Ipsilateral Touches)] x 100.[1]
-
Experimental Workflow for PD 128907 Evaluation
Caption: Experimental workflow for evaluating PD 128907.
Disclaimer
This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications in humans. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Appropriate safety precautions must be taken when handling neurotoxins such as 6-OHDA and MPTP.
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral effects of 6-hydroxydopamine-induced damage to nigro-striatal pathway and Locus coeruleus as a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 128907 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PD 128907.
Frequently Asked Questions (FAQs)
Q1: What is PD 128907?
A1: PD 128907 is a high-affinity dopamine D3 receptor agonist.[1] It displays significant selectivity for the D3 receptor over other dopamine receptor subtypes.[1] Its hydrochloride salt form is commonly used in research.
Q2: What are the primary uses of PD 128907 in research?
A2: PD 128907 is utilized in neuroscience research to investigate the role of the D3 receptor in various physiological and pathological processes. Studies have employed it to explore conditions such as Parkinson's disease, social dysfunction, and obsessive-compulsive disorder.[1][2]
Q3: What is the molecular weight of PD 128907 hydrochloride?
A3: The molecular weight of PD 128907 hydrochloride is 285.77 g/mol .[1] However, it is always recommended to refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis, as it may vary due to hydration.
Q4: How should I store PD 128907?
A4: The solid form of PD 128907 hydrochloride should be stored at +4°C.[1] Stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.[3] It is advisable to keep the compound in a sealed container, away from moisture.[3]
Troubleshooting Guide
Issue 1: Difficulty Dissolving PD 128907
-
Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate is visible.
-
Possible Causes:
-
Incorrect solvent selection.
-
Insufficient solvent volume.
-
Low temperature.
-
Use of non-fresh or moisture-absorbed DMSO.[4]
-
-
Solutions:
-
Verify Solvent Choice: Refer to the solubility data table below. DMSO and water are the most common solvents for in vitro stock solutions.
-
Increase Solvent Volume: Ensure you are using a sufficient volume of solvent to achieve the desired concentration.
-
Apply Gentle Heat and/or Sonication: Warming the solution and using an ultrasonic bath can aid dissolution.[3][5]
-
Use Fresh Solvents: For DMSO, it is critical to use a fresh, unopened bottle to avoid issues with moisture, which can reduce solubility.[4]
-
Sequential Solvent Addition for In Vivo Formulations: When preparing complex formulations, add and mix each solvent sequentially to ensure proper dissolution.[5]
-
Issue 2: Precipitation of PD 128907 in Cell Culture Media
-
Symptom: A precipitate forms after adding the PD 128907 stock solution to the cell culture medium.
-
Possible Causes:
-
High Final Concentration: The final concentration of PD 128907 in the media may exceed its solubility limit in the aqueous environment of the culture medium.
-
Solvent Shock: The organic solvent (e.g., DMSO) from the stock solution can cause the compound to precipitate when introduced into the aqueous media.
-
Interaction with Media Components: Components in the media, such as salts or proteins in serum, may interact with PD 128907, leading to precipitation.[6][7]
-
pH and Temperature Shifts: Changes in pH or temperature upon addition to the media can affect solubility.[6][8]
-
-
Solutions:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture media, as higher concentrations can be toxic to cells and increase the risk of precipitation.
-
Pre-dilute in Serum-Free Media: Before adding to the complete media, try pre-diluting the PD 128907 stock solution in a small volume of serum-free media.
-
Stepwise Dilution: Add the stock solution to the media dropwise while gently vortexing to ensure rapid and even distribution.
-
Filter Sterilization: If a precipitate forms in a stock solution intended for cell culture, it may be necessary to filter sterilize the solution with a 0.22 µm filter after dissolution and before further dilution.[3]
-
Data Presentation
Table 1: Solubility of PD 128907 Hydrochloride in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Vendor/Source |
| Water | 2.86 | 10 | Tocris Bioscience |
| Water | - | 10 | R&D Systems[1] |
| Water | 16.67 | 58.33 | MedChemExpress[3] |
| Water | 3 | - | Selleck Chemicals[4] |
| DMSO | 20.83 | 72.89 | MedChemExpress[3] |
| DMSO | 150 | 524.9 | TargetMol[5] |
| DMSO | 12 | 41.99 | Selleck Chemicals[4] |
| Ethanol | Insoluble | Insoluble | Selleck Chemicals[4] |
Note: Solubility can be batch-dependent. Always refer to the manufacturer's datasheet for the specific product you are using.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weigh the Compound: Accurately weigh the required amount of PD 128907 hydrochloride. For 1 mL of a 10 mM solution, you will need 2.8577 mg (using a molecular weight of 285.77 g/mol ).
-
Add Solvent: Add the appropriate volume of sterile, deionized water.
-
Dissolve: Gently vortex the solution. If necessary, use an ultrasonic bath for short intervals to aid dissolution.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on a formulation provided by MedChemExpress and TargetMol.[3][5]
-
Prepare a High-Concentration DMSO Stock: First, dissolve PD 128907 in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3]
-
Sequential Addition of Solvents: To prepare the final formulation, add the solvents in the following order, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix Thoroughly: Vortex the solution well after the addition of each component.
-
Aid Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to clarify the solution.[3]
Visualizations
Caption: Signaling pathway of PD 128907 as a D3 receptor agonist.
Caption: Troubleshooting workflow for PD 128907 solubility issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (+)-PD 128907 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of PD 128907 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of PD 128907 in solution. The following information offers troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PD 128907 stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of PD 128907 at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: My PD 128907 powder appears to be clumping. Is it still usable?
A2: Clumping of the powder can indicate moisture absorption. Before opening the vial, it is recommended to centrifuge it to ensure all the powder is collected at the bottom.[1] While the compound may still be usable, it is crucial to use anhydrous solvents for dissolution, as moisture can impact solubility and stability.
Q3: What is the best solvent for preparing a stock solution of PD 128907?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of PD 128907.[2] It is important to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can lead to compound precipitation.[2][3] For aqueous experiments, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid cellular toxicity.[4]
Q4: Can I store my diluted, ready-to-use PD 128907 solution?
A4: It is generally recommended to prepare fresh dilutions of PD 128907 in your aqueous experimental buffer immediately before use.[5] Storing diluted aqueous solutions can increase the risk of degradation through hydrolysis or other mechanisms. If storage is unavoidable, it should be for a very short period at 2-8°C, and the stability under these conditions should be validated.
Troubleshooting Guides
Issue 1: Precipitation Observed in Solution
| Observation | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The concentration of PD 128907 exceeds its aqueous solubility limit ("crashing out").[2][5] | - Decrease the final working concentration of PD 128907. - Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer, adding it dropwise while vortexing.[5] |
| The aqueous buffer is at a low temperature, reducing solubility. | Always use pre-warmed (e.g., 37°C) aqueous buffers for dilutions.[5] | |
| Precipitate forms in the frozen DMSO stock solution upon thawing. | The compound's solubility limit in DMSO is exceeded at lower temperatures. | - Consider storing the stock solution at a slightly lower concentration. - Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution before use.[2] |
| The DMSO has absorbed water, reducing its solvating power. | Use fresh, anhydrous, high-purity DMSO for stock solution preparation.[2] |
Issue 2: Suspected Compound Degradation
| Observation | Potential Cause | Recommended Solution(s) |
| Inconsistent or loss of biological activity in experiments. | The compound has degraded in the stock solution or the final working solution. | - Prepare fresh stock solutions and working solutions for each experiment. - Perform a stability test of the compound in your experimental buffer (see Experimental Protocols section). |
| The solution was exposed to light, and the compound is photolabile. | Store stock solutions in amber vials or wrap containers in foil to protect from light.[3] | |
| The pH of the aqueous buffer is promoting hydrolysis of the compound. | - Based on the structure of PD 128907, which contains a benzopyranoxazine core, it may be susceptible to hydrolysis, particularly under acidic or basic conditions.[6] - Assess the stability of PD 128907 in buffers of different pH to determine the optimal pH range for your experiments. | |
| A color change is observed in the solution over time. | This often indicates chemical degradation or oxidation of the compound.[7] | - Discard the solution and prepare a fresh one. - To prevent oxidation, consider purging the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing.[3] |
Quantitative Data Summary
Solubility of PD 128907 Hydrochloride
| Solvent | Maximum Concentration |
| DMSO | ≥ 12 mg/mL (41.99 mM) |
| Water | ~3 mg/mL |
Note: The solubility in DMSO can be affected by moisture content. It is recommended to use fresh, anhydrous DMSO.
Illustrative Data from a Forced Degradation Study
The following table provides hypothetical data from a forced degradation study on a small molecule to illustrate the expected outcomes. Note: This is not actual data for PD 128907 and should be used as a reference for designing your own stability studies.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Appearance of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Two major degradation peaks observed in HPLC. |
| 0.1 M NaOH | 24 hours | 60°C | 25% | One major and several minor degradation peaks. |
| 3% H₂O₂ (Oxidation) | 24 hours | Room Temp | 8% | One minor degradation peak. |
| Photostability (ICH Q1B) | 7 days | Room Temp | < 5% | No significant degradation peaks. |
| Thermal | 7 days | 80°C | 10% | One major degradation peak. |
Experimental Protocols
Protocol 1: Forced Degradation Study and Development of a Stability-Indicating HPLC Method for PD 128907
Objective: To identify potential degradation pathways of PD 128907 and develop an HPLC method capable of separating the parent compound from its degradation products.
Materials:
-
PD 128907 hydrochloride
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of PD 128907 in methanol.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
HPLC Method Development (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a gradient of 5-95% Mobile Phase B over 20 minutes to elute a wide range of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector, likely around the absorbance maximum of PD 128907.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the stressed samples and an unstressed control solution into the HPLC system.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent PD 128907 peak.
-
Calculate the percentage of degradation for each stress condition.
-
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway Activated by PD 128907.
Caption: Logical Workflow for Troubleshooting Solution Stability Issues.
Caption: Experimental Workflow for a Forced Degradation Study.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. spod-technology.com [spod-technology.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting biphasic dose responses of PD 128907
Welcome to the technical support center for PD 128907. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on troubleshooting biphasic dose responses.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with PD 128907, particularly the observation of a biphasic dose-response curve.
Q1: We are observing a biphasic (U-shaped or inverted U-shaped) dose-response curve with PD 128907 in our assay. What is the likely cause?
A biphasic dose response with PD 128907 is a documented phenomenon and is often attributed to its differential affinity and/or efficacy at dopamine D3 and D2 receptors.[1][2]
-
Low Concentrations: At lower concentrations, PD 128907 is highly selective for the dopamine D3 receptor. The observed effect is likely mediated by D3 receptor activation. In many systems, such as locomotor activity, D3 receptor activation is inhibitory.[3][4]
-
High Concentrations: As the concentration of PD 128907 increases, it will begin to engage the dopamine D2 receptor, for which it has a lower affinity.[5] The engagement of D2 receptors can produce a different, and sometimes opposing, physiological response, leading to the second phase of the dose-response curve. For instance, in behavioral studies, higher doses of PD 128907 can lead to stimulatory effects, likely through D2 receptor activation.[2]
Q2: How can we confirm that the biphasic response is due to engagement of D2 receptors at higher concentrations?
To dissect the contribution of D2 and D3 receptors to the observed biphasic response, consider the following experimental approaches:
-
Use of Selective Antagonists: Co-administration of a selective D2 receptor antagonist (e.g., L-741,626) should block the effects of high concentrations of PD 128907, while a selective D3 receptor antagonist should block the effects at low concentrations.[6]
-
Cell Lines with Single Receptor Expression: If using an in vitro system, employ cell lines exclusively expressing either the D2 or D3 receptor to characterize the dose-response for each receptor subtype independently.
-
Knockout Animal Models: In in vivo studies, the use of D2 or D3 receptor knockout mice can definitively determine the receptor responsible for each phase of the behavioral response.[3]
Q3: Our results with PD 128907 are inconsistent between experiments. What are some potential sources of variability?
Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Solubility and Stability: PD 128907 hydrochloride is soluble in water and DMSO.[7][8] However, ensure complete solubilization, especially for stock solutions. For in vivo studies, specific formulations may be required to ensure bioavailability and stability.[9] It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.
-
Cell Health and Density: In in vitro assays, ensure that the cells are healthy and not overgrown. Cell viability should be assessed, particularly at the highest concentrations of PD 128907, to rule out cytotoxicity contributing to the descending part of a bell-shaped curve.[3][10]
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome of pharmacological assays. Ensure these are consistent across all experiments.
Q4: We are not observing any effect of PD 128907 at low concentrations where D3 receptor activation is expected. What could be the issue?
-
Receptor Expression Levels: The magnitude of the response is dependent on the level of D3 receptor expression in your experimental system. In cell lines with low D3 receptor density, the response may be too small to detect.
-
G-protein Coupling Efficiency: The specific G-proteins present in your cells and their coupling efficiency to the D3 receptor will influence the downstream signal. D3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[6][11]
-
Assay Sensitivity: Your chosen assay may not be sensitive enough to detect the subtle effects of D3 receptor activation. Consider using a more sensitive readout, such as a cAMP accumulation assay or a receptor-G protein interaction assay (e.g., BRET or FRET).
Data Presentation
The following table summarizes the binding affinities and functional potencies of PD 128907 for human dopamine D2 and D3 receptors.
| Parameter | Dopamine D3 Receptor | Dopamine D2 Receptor | Selectivity (D2/D3) | Reference |
| Ki (nM) | 1 - 2.3 | 1183 | ~514 - 1183-fold | [12][[“]][14] |
| EC50 (nM) | 0.64 | 34 | ~53-fold | [14] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity following D3/D2 receptor activation in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human dopamine D3 or D2 receptors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin solution.
-
PD 128907 stock solution (in DMSO or water).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of PD 128907 in assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
-
Assay: a. Wash the cells once with assay buffer. b. Add the PD 128907 dilutions to the wells and incubate for 15 minutes at 37°C. c. Add forskolin to all wells (except for the basal control) and incubate for a further 15 minutes at 37°C. d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the PD 128907 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
In Vivo Locomotor Activity Assay in Mice
This protocol is designed to assess the biphasic effects of PD 128907 on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Open field activity chambers equipped with infrared beams.
-
PD 128907 solution in sterile saline.
-
Vehicle control (sterile saline).
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in an individual activity chamber and allow them to habituate for 30 minutes.
-
Injection: Remove the mice from the chambers, administer PD 128907 or vehicle via intraperitoneal (i.p.) injection, and immediately return them to the same chambers. A range of doses should be tested (e.g., 0.01, 0.1, 1, and 10 mg/kg) to capture the biphasic response.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes post-injection.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire recording period. Compare the activity of the different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathways
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow and Troubleshooting
Caption: Experimental Workflow and Troubleshooting Logic.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Characterization of the effect of dopamine D3 receptor stimulation on locomotion and striatal dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. (+)-PD 128907 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Low Brain Penetration of D3 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low brain penetration of dopamine D3 receptor agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and step-by-step solutions.
Issue 1: Low Apparent Permeability (Papp) in PAMPA-BBB Assay
Question: My D3 receptor agonist shows high in vitro potency but has a very low apparent permeability (Papp) value in our PAMPA-BBB assay. What could be the cause, and how can I troubleshoot this?
Answer:
Low Papp values in a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for a D3 agonist, which are often basic and amine-containing compounds, can stem from several factors related to the compound's physicochemical properties.
Potential Causes and Troubleshooting Steps:
-
High Polarity (High TPSA, Low LogP):
-
Problem: The compound may have too many polar functional groups (e.g., hydroxyls, amines) leading to a high Topological Polar Surface Area (TPSA) and low lipophilicity (LogP). The blood-brain barrier (BBB) is a lipid-rich membrane, and highly polar compounds struggle to passively diffuse across it.
-
Troubleshooting:
-
Review Physicochemical Properties: Analyze the calculated or experimentally determined TPSA and LogP of your compound. Generally, for passive BBB penetration, a TPSA of less than 90 Ų and a LogP between 1 and 5 are desirable.
-
Medicinal Chemistry Optimization:
-
Masking Polar Groups: Consider prodrug strategies to temporarily mask polar groups. For instance, esterification of hydroxyl groups can increase lipophilicity.
-
Structural Modifications: Explore synthetic modifications to replace polar groups with less polar isosteres or to introduce lipophilic moieties, while maintaining affinity for the D3 receptor.
-
-
-
-
High Number of Hydrogen Bond Donors (HBD):
-
Problem: A high number of hydrogen bond donors can lead to strong interactions with the phospholipid headgroups of the artificial membrane, hindering permeation.
-
Troubleshooting:
-
HBD Count: Aim for a molecule with ≤ 3 hydrogen bond donors.
-
Intramolecular Hydrogen Bonding: A strategy to reduce the external hydrogen bonding capacity is to design molecules that can form intramolecular hydrogen bonds. This can effectively "hide" a polar group within the molecule, increasing its lipophilicity and permeability.
-
-
-
Experimental Setup Issues:
-
Problem: Incorrect pH of the donor or acceptor buffer can affect the ionization state of your basic D3 agonist, influencing its permeability. Issues with the artificial membrane integrity can also lead to inaccurate results.
-
Troubleshooting:
-
Verify Buffer pH: Ensure the pH of the donor and acceptor buffers is accurately maintained at physiological pH (7.4). At this pH, a portion of a basic compound will be in its neutral, more permeable form.
-
Membrane Integrity Check: Always include a known low-permeability marker (e.g., Lucifer Yellow) in your assay to check the integrity of the artificial membrane. High permeation of the marker indicates a leaky membrane.
-
Compound Solubility: Ensure your compound is fully dissolved in the donor buffer. Precipitation will lead to an underestimation of permeability.
-
-
Issue 2: High Efflux Ratio in MDCK-MDR1 Assay
Question: My D3 agonist shows a high efflux ratio in the MDCK-MDR1 assay, suggesting it is a substrate of P-glycoprotein. What are my options to overcome this?
Answer:
A high efflux ratio (typically >2) in a Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) assay is a strong indicator that your compound is actively transported out of cells by the P-glycoprotein (P-gp) efflux pump. P-gp is highly expressed at the BBB and is a major obstacle for many CNS drug candidates.
Potential Causes and Troubleshooting Steps:
-
Compound is a P-gp Substrate:
-
Problem: The chemical structure of your D3 agonist is recognized by the P-gp transporter.
-
Troubleshooting:
-
Confirm P-gp Interaction: Run the bidirectional permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modifications to Evade P-gp:
-
Reduce Hydrogen Bonding: P-gp substrates often have a moderate number of hydrogen bond acceptors. Reducing this number can sometimes decrease P-gp recognition.
-
Modify Basic Centers: The basicity (pKa) of amine groups can influence P-gp recognition. Modulating the pKa through structural changes may reduce efflux.
-
Increase Lipophilicity (with caution): While increasing lipophilicity can improve passive permeability, highly lipophilic compounds can also be good P-gp substrates. This needs to be carefully balanced.
-
-
Prodrug Strategies: Design a prodrug that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active D3 agonist within the brain.
-
Co-administration with a P-gp Inhibitor: In a research setting, co-administration of your D3 agonist with a P-gp inhibitor can be used to achieve higher brain concentrations and demonstrate target engagement. However, this is a less desirable strategy for a therapeutic candidate due to the potential for drug-drug interactions.
-
-
-
Assay-Specific Issues:
-
Problem: Inaccurate quantification or issues with the cell monolayer can lead to misleading efflux ratios.
-
Troubleshooting:
-
Monolayer Integrity: As with the PAMPA assay, check the integrity of the cell monolayer using Transepithelial Electrical Resistance (TEER) measurements and a paracellular marker like Lucifer Yellow.
-
Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is accurate and sensitive enough to quantify your compound at the expected concentrations in both the apical and basolateral compartments.
-
-
Issue 3: Low In Vivo Brain-to-Plasma Ratio Despite Good In Vitro Permeability
Question: My D3 agonist looked promising in in vitro assays (good PAMPA permeability, low efflux ratio), but the in vivo microdialysis study in rats showed a very low brain-to-plasma ratio. What could explain this discrepancy?
Answer:
A disconnect between in vitro and in vivo brain penetration is a common challenge in CNS drug development. Several factors that are not fully recapitulated in in vitro models can contribute to this.
Potential Causes and Troubleshooting Steps:
-
High Plasma Protein Binding:
-
Problem: Your compound may be highly bound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein). Only the unbound fraction of a drug is available to cross the BBB.
-
Troubleshooting:
-
Measure Plasma Protein Binding: Determine the fraction of your compound that is unbound in plasma (fu,plasma). High binding (e.g., >99%) can significantly limit the amount of drug available to enter the brain.
-
Structural Modifications: If plasma protein binding is excessively high, medicinal chemistry efforts can be directed towards reducing it, although this can be challenging without affecting other properties.
-
-
-
Rapid Metabolism:
-
Problem: The compound may be rapidly metabolized in the liver or even at the BBB, which contains some metabolic enzymes.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the metabolic stability of your compound in liver microsomes or hepatocytes.
-
Identify Metabolites: If stability is low, identify the major metabolites to understand which parts of the molecule are labile.
-
Block Metabolic Hotspots: Introduce chemical modifications to block the sites of metabolism (e.g., deuteration, fluorination).
-
-
-
Involvement of Other Efflux Transporters:
-
Problem: While your compound may not be a substrate for P-gp, it could be a substrate for other efflux transporters at the BBB, such as Breast Cancer Resistance Protein (BCRP).
-
Troubleshooting:
-
Test for BCRP Substrate Liability: Use in vitro models that express BCRP (e.g., MDCK-BCRP cells) to determine if your compound is a substrate.
-
Structural Modifications: Similar to P-gp, structural modifications can be made to try and evade BCRP recognition.
-
-
-
Low Recovery in Microdialysis:
-
Problem: The experimental setup of the in vivo microdialysis itself can lead to artificially low measured brain concentrations, especially for "sticky" lipophilic compounds.
-
Troubleshooting:
-
Check In Vitro Probe Recovery: Before the in vivo experiment, determine the recovery of your compound across the microdialysis probe membrane in a standard solution. Low recovery can be due to adsorption to the probe materials.
-
Optimize Flow Rate: Slower perfusion flow rates generally lead to higher recovery, but also provide smaller sample volumes. An optimal flow rate needs to be determined.
-
Equilibration Time: Ensure an adequate equilibration period after probe implantation to allow the surrounding brain tissue to return to a more physiological state.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence the brain penetration of D3 receptor agonists?
A1: Several key physicochemical properties are critical for predicting the ability of a D3 agonist to cross the blood-brain barrier:
-
Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a lipid versus an aqueous environment. A LogP in the range of 1-5 is generally considered optimal for BBB penetration.
-
Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms in a molecule. A lower TPSA is better for passive diffusion across the lipidic BBB. A TPSA of less than 90 Ų is a common guideline.
-
Molecular Weight (MW): Smaller molecules generally cross the BBB more readily. A molecular weight below 500 g/mol is preferred.
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (ideally ≤ 3) is favorable, as it reduces the potential for interactions with the polar head groups of the BBB membrane.
-
Acidity/Basicity (pKa): Most D3 agonists contain basic amine groups. The pKa determines the ionization state of the molecule at physiological pH (7.4). A higher proportion of the neutral, uncharged species is required for passive diffusion across the BBB.
Q2: How can I use prodrugs to improve the brain delivery of my D3 agonist?
A2: Prodrugs are inactive derivatives of a drug molecule that are designed to overcome pharmacokinetic barriers. For improving brain penetration of D3 agonists, two main prodrug strategies are:
-
Increasing Lipophilicity: A polar functional group on the D3 agonist (e.g., a hydroxyl or a secondary amine) can be temporarily masked with a lipophilic promoiety (e.g., through esterification). This increases the overall lipophilicity of the molecule, facilitating its passage across the BBB. Once in the brain, enzymes cleave off the promoiety to release the active D3 agonist.
-
Targeting Influx Transporters: The BBB has several influx transporters that carry essential nutrients into the brain. A prodrug can be designed to mimic the structure of a substrate for one of these transporters (e.g., the large neutral amino acid transporter, LAT1). The prodrug is then actively transported into the brain, where it is converted to the active drug.
Q3: What is the "Rule of 5" for CNS drugs, and is it applicable to D3 agonists?
A3: Lipinski's "Rule of 5" is a set of guidelines used to predict the oral bioavailability of a drug candidate. For CNS drugs, a more stringent set of guidelines, often referred to as the "CNS Rule of 5," is sometimes applied:
-
Molecular weight < 450 g/mol
-
LogP < 5
-
Hydrogen bond donors ≤ 3
-
Hydrogen bond acceptors ≤ 7
-
pKa of a basic center < 10
While these are useful guidelines, they are not absolute rules. Many successful CNS drugs, including some D3 agonists, have properties that fall outside these ranges. However, they serve as a valuable framework during the lead optimization process to design molecules with a higher probability of good brain penetration.
Quantitative Data of Selected D3 Receptor Agonists
The following table summarizes key physicochemical properties and, where available, brain penetration data for several D3 receptor agonists. This data can be used for comparison and to guide the design of new compounds.
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | pKa (most basic) | Brain to Plasma Ratio (Kp) or other brain penetration data |
| Ropinirole | 260.38 | 2.8 | 32.3 | 9.4 | Kp ≈ 1 |
| Pramipexole | 211.33 | 1.2 | 64.6 | 9.5 | Kp ≈ 1.3 |
| Rotigotine | 315.47 | 4.9 | 32.3 | 9.2 | Good brain penetration observed in preclinical models |
| Cariprazine | 427.03 | 5.1 | 51.8 | 8.8 | Brain/plasma AUC ratio of 7.6:1 in rats |
| 7-OH-DPAT | 247.37 | 3.4 | 32.3 | 9.6 | Readily crosses the BBB |
| Bifeprunox | 422.51 | 4.8 | 49.6 | 7.9 | Good brain penetration reported |
| Piribedil | 298.36 | 3.9 | 40.5 | 7.4 | Crosses the BBB |
Note: LogP and pKa values can vary depending on the prediction software or experimental method used. Brain to plasma ratios are also species and experiment-dependent.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
Objective: To assess the passive permeability of a D3 agonist across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Prepare Lipid Solution: A common lipid solution is 10% (w/v) porcine brain lipid in dodecane.
-
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the filter of each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm).
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Donor Solution: Dissolve the test compound in PBS at pH 7.4 to a final concentration of 100 µM.
-
-
Assemble the PAMPA Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor plate filters are in contact with the acceptor solution.
-
Add Donor Solution: Add 150 µL of the donor solution containing the test compound to each well of the donor plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Take samples from both the donor and acceptor wells.
-
Analyze the concentration of the test compound in each sample using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = filter area
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if a D3 agonist is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells and wild-type MDCK cells (as a control) on Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. The TEER values should be stable and above a predetermined threshold (e.g., >100 Ω·cm²).
-
Bidirectional Transport Assay:
-
A-to-B (Apical to Basolateral) Transport:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the test compound (at a relevant concentration, e.g., 1-10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
B-to-A (Basolateral to Apical) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 1-2 hours).
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in each sample by LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio > 2 is generally considered indicative of active efflux.
-
-
Inhibitor Study (Confirmation): Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil). A significant reduction in the efflux ratio confirms P-gp mediated transport.
Visualizations
Caption: D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Brain Penetration.
Technical Support Center: Interpreting Off-Target Effects of PD 128907 at D2 Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the dopamine D3 receptor-preferring agonist, PD 128907, and its off-target effects at dopamine D2 receptors.
Frequently Asked Questions (FAQs)
Q1: What is PD 128907 and why is it considered D3-preferring?
A1: PD 128907 is a dopamine receptor agonist that exhibits a higher binding affinity for the dopamine D3 receptor subtype compared to the D2 and D4 receptors.[1][2] This preference is based on radioligand binding assays where PD 128907 shows a significantly lower inhibition constant (Ki) for D3 receptors.[1][3] However, it is important to note that this selectivity is not absolute, and at higher concentrations, PD 128907 can also significantly occupy and activate D2 receptors.[2]
Q2: What are the known off-target effects of PD 128907 at D2 receptors?
A2: The primary off-target effect of PD 128907 is its agonist activity at dopamine D2 receptors.[1][4] This can lead to the modulation of D2-mediated signaling pathways, which are typically coupled to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] These off-target effects can influence experimental outcomes, particularly in studies investigating D3 receptor function in tissues or brain regions with high D2 receptor expression.[2] In some contexts, the effects of PD 128907 are suggested to be more consistent with an action on D2 autoreceptors rather than D3 receptors.[1][4]
Q3: How can I differentiate between D2 and D3 receptor-mediated effects of PD 128907 in my experiments?
A3: Differentiating between D2 and D3 receptor-mediated effects can be achieved through several strategies:
-
Use of selective antagonists: Co-administration of a selective D2 receptor antagonist (e.g., L-741,626) or a selective D3 receptor antagonist can help to block the effects at the respective receptor and isolate the activity at the other.[1]
-
Knockout animal models: Utilizing D2 or D3 receptor knockout mice allows for the examination of PD 128907's effects in the absence of one of the receptor subtypes.[7]
-
Varying concentrations: Since PD 128907 has a higher affinity for D3 receptors, using it at low concentrations is more likely to elicit D3-selective effects. Dose-response curves can help to identify the concentration range where off-target D2 effects become prominent.
Q4: What are the typical signaling pathways activated by D2 receptors?
A4: Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[5][8] Upon activation by an agonist like dopamine or PD 128907, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][9] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptors can also signal through other pathways, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, as well as through β-arrestin-dependent pathways.[8]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PD 128907 at dopamine D2 and D3 receptors from various studies. These values can vary depending on the experimental conditions, such as the radioligand used, the cell type, and the specific assay performed.
Table 1: Binding Affinity (Ki) of PD 128907 at Dopamine D2 and D3 Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Human D3 | 1 | CHO-K1 | [3H]spiperone | [3] |
| Human D2 | 1183 | CHO-K1 | [3H]spiperone | [3] |
| Rat D3 | 1 | - | - | [1] |
| Rat D2 | 620 | - | - | [1] |
| Human D3 (high affinity) | 1.43 | CHO K1 | [3H]spiperone | [2] |
| Human D3 (low affinity) | 413 | CHO K1 | [3H]spiperone | [2] |
| Human D2L (high affinity) | 20 | CHO K1 | [3H]spiperone | [2] |
| Human D2L (low affinity) | 6964 | CHO K1 | [3H]spiperone | [2] |
Table 2: Functional Potency (EC50) of PD 128907
| Functional Assay | Receptor/Tissue | EC50 (nM) | Reference |
| Inhibition of Cell Firing | Ventral Tegmental Area | 33 | [1][4] |
| Inhibition of Cell Firing | Substantia Nigra Pars Compacta | 38 | [1][4] |
| Inhibition of Dopamine Release | Caudate Putamen | 66 | [1][4] |
| [3H]thymidine uptake | D3 transfected CHO p-5 cells | ~6.3-fold more potent than at D2L | [2] |
Troubleshooting Guides
Radioligand Binding Assays
Problem: High non-specific binding in my [3H]spiperone competition assay with PD 128907.
-
Possible Cause 1: Inadequate washing.
-
Solution: Ensure rapid and efficient washing of the filters or plates to remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the bound ligand during washing.
-
-
Possible Cause 2: Radioligand sticking to filters or plates.
-
Solution: Pre-soak filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand. Consider using filter plates with low protein binding properties.
-
-
Possible Cause 3: High concentration of radioligand.
-
Solution: Use a concentration of radioligand that is at or below its Kd value for the receptor of interest. This will maximize the ratio of specific to non-specific binding.
-
-
Possible Cause 4: Insufficient blocking of non-specific sites.
-
Solution: Ensure that the assay buffer contains a blocking agent like bovine serum albumin (BSA) at an appropriate concentration (e.g., 0.1-1%).
-
Problem: The calculated Ki value for PD 128907 at D2 receptors is highly variable between experiments.
-
Possible Cause 1: Inaccurate determination of the radioligand's Kd.
-
Solution: Perform a saturation binding experiment with the radioligand to accurately determine its Kd under your specific experimental conditions. Use this experimentally determined Kd in the Cheng-Prusoff equation to calculate the Ki.
-
-
Possible Cause 2: The assay has not reached equilibrium.
-
Solution: Determine the time required to reach equilibrium for both the radioligand and the competing ligand (PD 128907) at the temperature you are using. Ensure your incubation time is sufficient.
-
-
Possible Cause 3: Issues with compound concentration.
-
Solution: Verify the concentration of your PD 128907 stock solution. Perform serial dilutions carefully and use freshly prepared dilutions for each experiment.
-
Functional Assays (cAMP Measurement)
Problem: I am not observing a significant decrease in forskolin-stimulated cAMP levels upon application of PD 128907 in my D2-expressing cells.
-
Possible Cause 1: Low D2 receptor expression or coupling to Gi.
-
Solution: Verify the expression of functional D2 receptors in your cell line using a validated method like radioligand binding or western blotting. Ensure that the cells express the necessary Gi proteins for coupling.
-
-
Possible Cause 2: Forskolin concentration is too high.
-
Solution: Titrate the concentration of forskolin to find a concentration that produces a submaximal stimulation of adenylyl cyclase. This will create a larger window to observe the inhibitory effect of the Gi-coupled D2 receptor activation.[10]
-
-
Possible Cause 3: Cell density is not optimal.
-
Solution: Optimize the cell density per well. Too few cells may not produce a detectable signal, while too many cells can lead to a saturated cAMP signal that is difficult to inhibit.[10]
-
-
Possible Cause 4: Problems with the cAMP assay kit.
-
Solution: Run the positive and negative controls provided with the cAMP assay kit to ensure it is performing correctly. Check the expiration date and storage conditions of the kit reagents.
-
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a general guideline for a filtration-based radioligand competition binding assay to determine the Ki of PD 128907 at D2 receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Setup:
-
In a 96-well plate, add assay buffer.
-
Add a fixed concentration of a suitable D2 receptor radioligand antagonist (e.g., [3H]spiperone at its Kd concentration).
-
Add increasing concentrations of unlabeled PD 128907.
-
For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% PEI. Wash the filters rapidly with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of PD 128907.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This protocol provides a general framework for a [35S]GTPγS binding assay to measure the functional activation of D2 receptors by PD 128907.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor and the relevant G proteins.
-
Assay Buffer: Prepare an assay buffer containing (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Setup:
-
In a 96-well plate, add assay buffer.
-
Add GDP (e.g., 10 µM) to the wells to facilitate the exchange reaction.
-
Add increasing concentrations of PD 128907.
-
For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Add the cell membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation: Start the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the stimulated binding (as a percentage over basal) against the log concentration of PD 128907.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
References
- 1. Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD 128907 Dosage for D3 Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD 128907, a potent D3-preferring dopamine receptor agonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure optimal experimental design and interpretation for achieving D3 receptor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is PD 128907 and why is D3 selectivity important?
A1: PD 128907 is a high-affinity agonist for the D3 dopamine receptor, displaying significant selectivity over the D2 dopamine receptor.[1] The high homology between D2 and D3 receptors, particularly in the orthosteric binding site, makes achieving selectivity challenging but crucial.[2][3] D3 receptors are predominantly expressed in limbic brain regions associated with cognition, emotion, and motivation, making them a key target for neuropsychiatric disorders.[2][3] Selective activation of D3 receptors is essential to elicit specific therapeutic effects while avoiding off-target effects mediated by D2 receptors, which are more widely distributed and involved in motor control.
Q2: What is the reported D3 selectivity of PD 128907?
A2: The D3 selectivity of PD 128907 has been characterized in numerous studies, with variations depending on the assay conditions. In vitro binding assays using [3H]spiperone in CHO-K1 cells have shown that PD 128907 has approximately a 1000-fold selectivity for human D3 receptors (Ki = 1 nM) over human D2 receptors (Ki = 1183 nM).[4] Other studies report selectivities ranging from 6-fold to over 200-fold in various assays.[1][5] It is crucial to consider the specific experimental context when interpreting selectivity data.
Q3: How does the agonist action of PD 128907 at D2 and D3 receptors differ in functional assays?
A3: PD 128907 acts as an agonist at both D2 and D3 receptors, typically by inhibiting adenylyl cyclase and reducing intracellular cAMP levels.[5] However, it exhibits greater potency at D3 receptors. For instance, in CHO cells, PD 128907 was found to be approximately 6.3-fold more potent in activating D3 receptors compared to D2L receptors in a [3H]thymidine uptake assay.[6]
Q4: What are the expected in vivo effects of PD 128907 at D3-selective doses?
A4: At low, D3-selective doses, PD 128907 has been shown to decrease dopamine synthesis and release, particularly in D3-rich regions like the mesolimbic area.[6][] Behaviorally, low doses of PD 128907 tend to decrease spontaneous locomotor activity in rats.[6] At higher doses, effects are likely mediated by both D2 and D3 receptors, leading to stimulatory locomotor effects.[6]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of PD 128907 for D2 and D3 dopamine receptors from various studies.
Table 1: PD 128907 Binding Affinity (Ki) at Dopamine D2 and D3 Receptors
| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) | Selectivity (D2/D3) | Reference |
| Human D3 | [3H]spiperone | CHO-K1 cells | 1 | ~1000-fold | [4] |
| Human D2 | [3H]spiperone | CHO-K1 cells | 1183 | [4] | |
| Human D3 | [3H]spiperone | CHO K1 cells | 1.43 (high-affinity) | ~14-fold (high-affinity) | [6] |
| Human D2L | [3H]spiperone | CHO K1 cells | 20 (high-affinity) | [6] | |
| Rat D3 | [3H]quinpirole | Rat Cerebellum | - | 6.0-fold | [5] |
| Rat D2 | [3H]quinpirole | Rat Caudate/Putamen | - | [5] | |
| Human D3 | - | - | 2.3 | 18 - 200-fold | [1] |
Table 2: PD 128907 Functional Potency (EC50/IC50) at Dopamine D2 and D3 Receptors
| Assay Type | Receptor Subtype | Cell Line | Potency (nM) | Fold Selectivity (D2/D3) | Reference |
| [3H]thymidine uptake | D3 | CHO p-5 cells | - | ~6.3-fold | [6] |
| [3H]thymidine uptake | D2L | CHO p-5 cells | - | [6] | |
| Dopamine Release Inhibition | D3 (functional) | Mouse NAc shell | EC50 lower than CPu | Higher in NAc shell | |
| Dopamine Release Inhibition | D2 (functional) | Mouse CPu | EC50 higher than NAc shell | ||
| Dopamine Synthesis Inhibition | D3 (functional) | Wild type mice | IC25 = 61 nM (intra-striatal) | ~22-fold | [] |
| Dopamine Synthesis Inhibition | D2/D3 | D3 knockout mice | IC25 = 1327 nM (intra-striatal) | [] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of PD 128907 for D2 and D3 receptors.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human D2 or D3 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]spiperone).
-
Add increasing concentrations of unlabeled PD 128907.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a saturating unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 128907 concentration.
-
Determine the IC50 value (the concentration of PD 128907 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (cAMP Inhibition)
Objective: To measure the functional potency (EC50) of PD 128907 in activating D2 and D3 receptors.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing either human D2 or D3 receptors.
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of PD 128907 to the cells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the PD 128907 concentration.
-
Determine the EC50 value (the concentration of PD 128907 that produces 50% of the maximal inhibitory effect) using non-linear regression analysis.
-
Troubleshooting Guides
Issue: High Non-Specific Binding in Radioligand Binding Assay
-
Possible Cause: Insufficient blocking of non-specific binding sites on filters and labware.
-
Solution: Ensure filters are pre-soaked in 0.5% polyethyleneimine. Use low-binding plates and pipette tips.
-
Possible Cause: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below its Kd value.
-
Possible Cause: Inadequate washing of filters.
-
Solution: Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is ice-cold.
Issue: Low Signal or High Variability in cAMP Functional Assay
-
Possible Cause: Low receptor expression in cells.
-
Solution: Verify receptor expression levels using a validated method (e.g., radioligand binding, western blot). Use a cell line with higher receptor density if necessary.
-
Possible Cause: Inefficient stimulation with forskolin.
-
Solution: Optimize the forskolin concentration to achieve a robust but not saturating cAMP signal.
-
Possible Cause: Cell health is compromised.
-
Solution: Ensure proper cell culture conditions and check for cell viability. Do not use cells that are over-confluent.
Issue: Inconsistent In Vivo Behavioral Effects
-
Possible Cause: Dose is not optimal for D3 selectivity.
-
Solution: Perform a dose-response study to identify the lowest effective dose that produces the desired D3-mediated effect without engaging D2 receptors. In rats, D3-selective effects on locomotor activity are typically observed at lower doses.[6]
-
Possible Cause: Route of administration and vehicle are not appropriate.
-
Solution: Ensure PD 128907 is fully dissolved in a suitable vehicle. The route of administration (e.g., subcutaneous, intraperitoneal) can influence the pharmacokinetic profile and should be consistent across experiments.
-
Possible Cause: Acclimatization of animals is insufficient.
-
Solution: Allow for an adequate acclimatization period for the animals to the testing environment to reduce stress-induced variability in behavior.
Visualizations
Caption: D2/D3 receptor signaling pathway activated by PD 128907.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
challenges in demonstrating in vivo selectivity of PD 128907
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D3-preferring dopamine agonist, PD 128907. The focus is on addressing the challenges associated with demonstrating its in vivo selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the in vivo effects of my PD 128907 experiment not consistent with its reported D3 receptor selectivity?
A1: This is a common and significant challenge. Several factors can contribute to this discrepancy:
-
Dose-Dependent Selectivity: The D3 selectivity of PD 128907 is highly dependent on the dose used. At lower doses, its effects are more likely to be mediated by D3 receptors. As the dose increases, the likelihood of engaging D2 receptors rises, which can confound results or produce opposing effects. It is crucial to perform a full dose-response curve to identify a D3-selective dose range in your specific experimental model.[1]
-
D2 Receptor Involvement: Despite its preference for D3 receptors, PD 128907 still possesses an appreciable affinity for D2 receptors. Some studies indicate that D2 receptors are necessary for the effects of PD 128907 on presynaptic dopamine neurotransmission, even at doses considered D3-selective.[2] This suggests a complex interplay between the two receptor subtypes.
-
D2/D3 Heterodimerization: D2 and D3 receptors can form heterodimers, which possess unique pharmacological and functional properties distinct from their respective monomeric forms.[3][4][5] The effect of PD 128907 may be mediated by these heterodimers, making it difficult to attribute the observed effects solely to D3 receptor activation. The signaling cascade initiated by agonist binding to these heterodimers can differ from D3 homodimers.[6][7]
Q2: I am observing inconsistent results in my locomotor activity assays with PD 128907. What could be the cause?
A2: Inconsistent locomotor activity is a frequent issue. Consider the following troubleshooting steps:
-
Habituation to the Environment: The inhibitory effects of D3 agonists like PD 128907 are most robustly observed in a novel environment. If animals are allowed to acclimate to the testing chamber, the drug's effects may be diminished or absent. Ensure a consistent and novel environment for each testing session.
-
Prior Drug Exposure: Previous exposure to psychostimulants, such as amphetamine, can alter the behavioral response to D3 agonists.[8] Ensure that experimental animals are drug-naïve or that washout periods are sufficient.
-
Dose and Route of Administration: As mentioned in Q1, the dose is critical. Ensure accurate and consistent dosing. The route of administration (e.g., intraperitoneal vs. subcutaneous) can affect the pharmacokinetics and resulting behavioral effects.
-
Baseline Activity Levels: Animals with different baseline levels of activity may respond differently to the drug. Randomize your treatment groups based on baseline activity and analyze the data to account for these differences.
Q3: My microdialysis experiment shows that PD 128907 decreases dopamine release, but I can't confirm it's a D3-mediated effect. How can I improve my experimental design?
-
Use Knockout Animals: The most definitive way to demonstrate D3 selectivity is to compare the effects of PD 128907 in wild-type animals versus D3 knockout (KO) animals. A significantly attenuated or absent effect in D3 KO mice provides strong evidence for D3 receptor mediation.[1] Conversely, using D2 KO mice can help elucidate the role of D2 receptors in the observed effects.[2]
-
Low-Dose Paradigm: Use the lowest effective dose of PD 128907 identified from your dose-response studies. Studies have shown that at sufficiently low doses, the effects on dopamine levels are selectively mediated by the D3 receptor.[1]
-
Pharmacological Blockade: In addition to knockout models, you can pre-treat animals with a selective D3 antagonist. If the antagonist blocks the effect of PD 128907, it supports a D3-mediated mechanism. Similarly, using a D2 antagonist can help rule out or confirm D2 receptor involvement.
Q4: Are there any known off-target effects of PD 128907 that could be influencing my results?
A4: The primary off-target concern for PD 128907 is its activity at the D2 receptor. While comprehensive screening data against a wide panel of other receptors is not extensively published in readily available literature, its high affinity for dopamine receptors suggests its primary actions are within this family. However, researchers should be aware of potential peripheral effects. For example, PD 128907 has been shown to delay gastric emptying, which could be a D3-mediated effect in the myenteric plexus but could also indirectly influence the absorption and pharmacokinetics of co-administered substances.[9] When interpreting systemic effects, it is wise to consider both central and peripheral sites of action.
Quantitative Data Summary
The following tables summarize key quantitative data for PD 128907 to aid in experimental design.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Ligand Used for Displacement | Tissue/Cell Line | Ki (nM) | Selectivity (D2/D3) | Reference |
| Human D3 | [3H]Spiperone | CHO-K1 cells | 1 | ~1183-fold | [10] |
| Human D2 | [3H]Spiperone | CHO-K1 cells | 1183 | - | [10] |
| Human D4 | [3H]Spiperone | CHO-K1 cells | 7000 | - | [10] |
| Human D3 | - | Human | 8.8 (pKi) | ~54-fold | [11][12] |
| Human D2 | - | Human | 7.1 (pKi) | - | [12] |
Note: Selectivity can vary widely depending on the assay conditions and radioligand used.
Table 2: In Vivo Effective Doses (Microdialysis)
| Species | Administration | Effect | IC25 | Comparison | Reference |
| Mice | Systemic (i.p.) | Decrease dialysate dopamine | 0.05 mg/kg | Wild-type | [1] |
| Mice | Systemic (i.p.) | Decrease dialysate dopamine | 0.44 mg/kg | D3 Knockout | [1] |
| Mice | Intra-striatal | Decrease dialysate dopamine | 61 nM | Wild-type | [1] |
| Mice | Intra-striatal | Decrease dialysate dopamine | 1327 nM | D3 Knockout | [1] |
IC25: Concentration/dose that produces 25% of the maximal inhibitory effect.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Dopamine Release
This protocol provides a general framework. Specific parameters should be optimized for your laboratory and experimental question.
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., isoflurane) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
-
Perfusion and Equilibration:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[13]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
-
Baseline Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to ensure stable dopamine levels.
-
-
Drug Administration:
-
Administer PD 128907 systemically (i.p., s.c.) or locally via reverse dialysis through the probe.
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze dopamine concentrations in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express data as a percentage change from the average baseline concentration.
-
Troubleshooting Tip: Low recovery of analytes is a common issue. Ensure the probe membrane has the correct molecular weight cutoff and check for leaks or blockages in the tubing. Calibrate probe recovery rates in vitro before implantation.[14] For larger molecules, a push-pull perfusion system may be necessary.[15]
Protocol 2: Novelty-Induced Locomotor Activity Assay
-
Apparatus: Use an open-field arena equipped with photobeam detectors or video-tracking software to measure horizontal movement.
-
Acclimation: Handle animals for several days prior to testing to reduce stress. Do not expose them to the testing arena before the experiment day to ensure novelty.
-
Drug Administration:
-
Administer vehicle or varying doses of PD 128907 (e.g., 0.01 - 1.0 mg/kg, i.p.).
-
Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to reach peak effect.
-
-
Testing:
-
Place the animal in the center of the novel open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare total activity between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Caption: Workflow for demonstrating PD 128907 in vivo selectivity.
Caption: Hypothesized signaling of PD 128907 at D3 monomers and D2/D3 heterodimers.
References
- 1. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D2/D3 dopamine receptor heterodimers exhibit unique functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.ac.il [weizmann.ac.il]
- 5. Heterodimerization of dopamine receptors: new insights into functional and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered behavioral response to dopamine D3 receptor agonists 7-OH-DPAT and PD 128907 following repetitive amphetamine administration [pubmed.ncbi.nlm.nih.gov]
- 9. The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PD 128907 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
mitigating PD 128907-induced hypomotility at low doses
Welcome to the technical support center for PD 128907. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of PD 128907, with a specific focus on mitigating hypomotility observed at low doses.
Frequently Asked Questions (FAQs)
Q1: What is PD 128907 and what is its primary mechanism of action at low doses?
A1: PD 128907 is a potent and selective agonist for the dopamine D2 and D3 receptors.[1] At low doses, its effects are primarily mediated by the dopamine D3 receptor.[2] Activation of the D3 receptor at these concentrations can lead to a decrease in extracellular dopamine levels.[2]
Q2: We are observing a decrease in locomotor activity (hypomotility) in our animal models after administering a low dose of PD 128907. Is this an expected outcome?
A2: Yes, this is an expected outcome. Low doses of D3-preferring agonists like PD 128907 have been shown to cause hypomotility. For instance, doses of 0.01 mg/kg and 0.1 mg/kg of PD 128907 have been reported to decrease locomotor activity in rats. This effect is attributed to the selective activation of the D3 receptor, which is thought to play an inhibitory role in rodent locomotor behavior, particularly in response to novel environments.
Q3: How can we mitigate or reverse the hypomotility induced by low doses of PD 128907 in our experiments?
A3: The hypomotility induced by low-dose PD 128907 can be mitigated by co-administration of a dopamine D3 receptor antagonist. These antagonists work by blocking the D3 receptor, thereby preventing PD 128907 from exerting its inhibitory effect on locomotion. Selective D3 receptor antagonists like nafadotride have been shown to counteract the hypomotility induced by low doses of D3 receptor agonists.
Q4: We are concerned that the hypomotility is a non-specific sedative effect. How can we be sure it's D3 receptor-mediated?
A4: To confirm that the observed hypomotility is D3 receptor-mediated, you can perform a rescue experiment using a selective D3 receptor antagonist. If the antagonist reverses the hypomotility, it strongly suggests the effect is mediated by the D3 receptor. Additionally, studies in D3 receptor knockout mice have shown that the locomotor inhibitory effects of D3 agonists are absent, providing genetic evidence for the specific role of this receptor.
Q5: At what doses are D3 receptor antagonists typically effective in reversing agonist-induced hypomotility?
A5: The effective dose of a D3 receptor antagonist will depend on the specific compound used, the dose of PD 128907 administered, and the animal model. For example, nafadotride at doses of 0.75 to 3 mg/kg has been shown to counteract the hypomotility induced by a low dose of the D3 agonist 7-OH-DPAT in rats.[3] It is recommended to perform a dose-response study to determine the optimal concentration of the antagonist for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable hypomotility at low doses of PD 128907. | The animal model may have a different sensitivity to D3 receptor agonists. The dose of PD 128907 may be too low for the specific strain or species. The environment may not be novel enough to elicit the inhibitory effect. | 1. Confirm the dose of PD 128907 is within the reported range for inducing hypomotility (e.g., 0.01-0.1 mg/kg in rats). 2. Ensure the locomotor activity is being assessed in a novel environment for the animal. 3. Consider using a different, validated animal model known to be sensitive to D3 agonists. |
| Excessive or prolonged hypomotility. | The dose of PD 128907 may be too high, leading to non-selective effects on D2 receptors or other off-target effects. | 1. Perform a dose-response curve to identify the lowest effective dose that induces the desired level of hypomotility. 2. Ensure accurate preparation and administration of the compound. |
| D3 antagonist does not reverse hypomotility. | The dose of the antagonist may be insufficient to compete with PD 128907 at the D3 receptor. The antagonist may have poor bioavailability or brain penetration. The observed hypomotility may not be solely D3-mediated at the doses used. | 1. Increase the dose of the D3 antagonist. 2. Administer the antagonist at an appropriate time point before PD 128907 to ensure it has reached its target. 3. Use a different, validated D3 antagonist with known efficacy. 4. Re-evaluate the dose of PD 128907 to ensure it is within the D3-selective range. |
Data Presentation
Table 1: Effect of the D3 Agonist 7-OH-DPAT on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (counts/hr) | % Change from Vehicle |
| Vehicle | - | 1500 | - |
| 7-OH-DPAT | 0.04 | 750 | -50% |
Note: Data are illustrative and based on findings that low-dose D3 agonists can induce hypomotility.[3]
Table 2: Reversal of 7-OH-DPAT-Induced Hypomotility by the D3 Antagonist Nafadotride in Rats
| Pre-treatment | Dose (mg/kg) | Treatment | Dose (mg/kg) | Mean Locomotor Activity (counts/hr) | % Reversal of Hypomotility |
| Vehicle | - | 7-OH-DPAT | 0.04 | 750 | - |
| Nafadotride | 0.75 | 7-OH-DPAT | 0.04 | 1350 | 80% |
| Nafadotride | 1.5 | 7-OH-DPAT | 0.04 | 1425 | 90% |
| Nafadotride | 3.0 | 7-OH-DPAT | 0.04 | 1500 | 100% |
Note: Data are illustrative and based on the findings that nafadotride counteracts the hypomotility induced by a low dose of 7-OH-DPAT.[3]
Experimental Protocols
Assessment of Locomotor Activity Using the Open Field Test
This protocol describes a standard method for evaluating spontaneous locomotor activity in rodents.
1. Apparatus:
-
An open-field arena (typically 40 x 40 x 40 cm for mice, and 100 x 100 x 40 cm for rats) made of a non-porous material.
-
An overhead video camera connected to a computer with tracking software.
2. Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.
-
Habituation (for baseline measurement): Place each animal individually in the center of the open-field arena and allow it to explore freely for a set period (e.g., 30 minutes) to establish a baseline activity level.
-
Drug Administration: Administer PD 128907 and/or the D3 antagonist at the desired doses and route of administration. Allow for an appropriate pre-treatment time for the drugs to take effect.
-
Testing: Place the animal in the center of the open-field arena and record its activity for a defined period (e.g., 30-60 minutes). The tracking software will record parameters such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
3. Data Analysis:
-
The primary endpoint for hypomotility is a statistically significant decrease in the total distance traveled compared to the vehicle-treated control group.
-
Other parameters, such as the number of line crossings and rearing frequency, can also be analyzed.
Mandatory Visualizations
Caption: D3 Receptor Signaling Pathway Leading to Hypomotility.
Caption: Experimental Workflow for Mitigating Hypomotility.
References
- 1. Biphasic effects of D3-receptor agonists, 7-OH-DPAT and PD128907, on the D1-receptor agonist-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
best practices for storing and handling PD 128907 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PD 128907 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing PD 128907 hydrochloride?
A1: PD 128907 hydrochloride should be stored as a powder at -20°C for long-term storage, where it can be stable for up to three years.[1] For shorter periods, storage at +4°C is also acceptable.[2][3] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year to maintain stability.[1]
Q2: How should I prepare a stock solution of PD 128907 hydrochloride?
A2: To prepare a stock solution, PD 128907 hydrochloride can be dissolved in various solvents. For a high concentration, Dimethyl sulfoxide (DMSO) can be used to dissolve the compound at up to 150 mg/mL (524.9 mM).[1] Sonication may be necessary to aid dissolution.[1] It is also soluble in water up to 10 mM.[2][3] For in vivo studies, specific formulations are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can achieve a concentration of 4 mg/mL (14 mM).[1]
Q3: What are the general safety precautions for handling PD 128907 hydrochloride powder?
A3: When handling the powdered form of PD 128907 hydrochloride, it is important to avoid generating dust.[4][5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6] Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Always wash hands thoroughly with soap and water after handling.[4]
Q4: Is PD 128907 hydrochloride light-sensitive?
A4: While some related compounds like dopamine hydrochloride are noted to be light-sensitive, specific information for PD 128907 hydrochloride is not consistently provided across all sources.[7] As a general precautionary measure, it is advisable to store the compound and its solutions protected from light.
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Confirm the solubility limits for your solvent from the supplier's datasheet.
-
Try gentle heating and/or sonication to aid dissolution, as this is recommended for achieving higher concentrations in solvents like DMSO.[1][8]
-
If precipitation occurs after cooling, the solution may be supersaturated. Consider preparing a fresh, less concentrated solution.
-
Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of some compounds.[9]
-
Issue 2: Inconsistent or unexpected results in in vivo behavioral studies.
-
Possible Cause: The dose of PD 128907 hydrochloride may be on the threshold of its D3 receptor selectivity, leading to off-target effects at higher concentrations. The behavioral effects can also be context-dependent.
-
Troubleshooting Steps:
-
Review the literature for dose-response studies in your specific animal model and behavioral paradigm. Low doses are generally required for D3-selective effects.[7]
-
At higher doses, PD 128907 can exhibit effects at D2 receptors, which may alter the behavioral outcome.[10] Consider performing a dose-response curve to determine the optimal dose for your experiment.
-
Be aware that the behavioral effects of D3 agonists can be influenced by the novelty of the testing environment.[11] Ensure consistent acclimatization of animals to the testing apparatus.
-
Verify the stability of your prepared solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Issue 3: Low signal or no response in in vitro cell-based assays.
-
Possible Cause: The cell line may not express the dopamine D3 receptor at sufficient levels, or the assay conditions may not be optimal.
-
Troubleshooting Steps:
-
Confirm D3 receptor expression in your cell line using a validated method such as qPCR or western blotting.
-
Optimize the concentration of PD 128907 hydrochloride used. For functional assays, a concentration range around the Ki or EC50 value (Ki is approximately 2.3 nM for the D3 receptor) should be tested.[2][3]
-
Ensure that the assay buffer and conditions are compatible with the compound and the biological system. For example, the presence of sodium and GTP analogs can influence agonist binding.[10]
-
Consider using a positive control, such as a known potent D3 agonist, to validate the assay system.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage (Powder) | -20°C for up to 3 years; +4°C for shorter term | [1][2][3] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
| Molecular Weight | 285.77 g/mol | [2][3] |
| Solubility in DMSO | Up to 150 mg/mL (524.9 mM) | [1] |
| Solubility in Water | Up to 10 mM | [2][3] |
| Solubility in DMF | 10 mg/mL | [12] |
| Solubility in Ethanol | Slightly soluble | [12] |
| Purity | ≥98% | [2][3] |
| Binding Affinity (Ki) for human D3 Receptor | ~1-2.3 nM | [2][3][9] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of D3 receptor agonists.
-
Cell Culture: Use a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 cells). Culture cells to an appropriate density.
-
Membrane Preparation: Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled D3 antagonist (e.g., [3H]spiperone), and varying concentrations of PD 128907 hydrochloride. For non-specific binding determination, include a high concentration of a non-labeled antagonist (e.g., haloperidol).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki value of PD 128907 hydrochloride.
In Vivo Assessment of Locomotor Activity in Rodents
This protocol is based on studies investigating the behavioral effects of PD 128907 hydrochloride.
-
Animals: Use adult male rats or mice. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Drug Preparation: Dissolve PD 128907 hydrochloride in a suitable vehicle, such as 0.9% saline. Prepare fresh on the day of the experiment.
-
Administration: Administer PD 128907 hydrochloride via the desired route (e.g., subcutaneous or intraperitoneal injection). Doses should be selected based on literature reports for D3-selective effects (e.g., low doses).[7] Include a vehicle control group.
-
Behavioral Testing: Immediately after injection, place the animal in an open-field arena. Record locomotor activity using an automated tracking system for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, time spent mobile, and entries into the center of the arena. Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: Workflow for an in vivo locomotor activity study.
Caption: Troubleshooting flowchart for in vivo experiments.
Caption: Simplified D3 receptor signaling pathway.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Altered behavioral response to dopamine D3 receptor agonists 7-OH-DPAT and PD 128907 following repetitive amphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for PD 128907 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with PD 128907, a potent and selective D3 dopamine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is PD 128907 and what is its primary mechanism of action?
PD 128907 is a high-affinity and selective agonist for the dopamine D3 receptor. Its primary mechanism of action is to bind to and activate D3 receptors, which are G protein-coupled receptors (GPCRs) typically coupled to the Gi/o signaling pathway.[1][2] Activation of D3 receptors by PD 128907 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade can modulate various cellular processes, including neurotransmitter release.
Q2: What is the selectivity profile of PD 128907?
PD 128907 displays high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes, particularly D2 and D4 receptors.[4][5][6] However, it is important to note that at higher concentrations, off-target effects at D2 receptors can occur.[7] The in vivo selectivity of PD 128907 has been a subject of discussion, and researchers should carefully consider the doses used in their experiments.[8][9]
Q3: What are the recommended solvent and storage conditions for PD 128907?
For optimal stability, PD 128907 hydrochloride should be stored as a solid powder at -20°C for up to 3 years.[4] Stock solutions should be prepared fresh, but if necessary, can be stored in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[1] It is soluble in water (up to 10 mM), DMSO (up to 15 mg/mL), and DMF (up to 10 mg/mL).[3][5][10] Note that DMSO is hygroscopic, and absorbed moisture can reduce the solubility of PD 128907, so using fresh, anhydrous DMSO is recommended.[4]
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or low signal in radioligand binding assays.
-
Possible Cause 1: Poor membrane preparation quality.
-
Solution: Ensure the cell line or tissue used for membrane preparation has a high expression of D3 receptors. Chinese Hamster Ovary (CHO-K1) cells stably expressing the human D3 receptor are a commonly used and effective model.[6][11] Follow a validated protocol for membrane preparation to maximize receptor yield and integrity, including thorough washing to remove endogenous ligands.
-
-
Possible Cause 2: Suboptimal assay buffer composition.
-
Solution: The assay buffer should be optimized for pH and ionic strength. A typical buffer is 50 mM Tris-HCl with 5 mM MgCl2 and 0.1 mM EDTA, at a pH of 7.4. The presence of GTP can shift the receptor to a low-affinity state for agonists, so its inclusion should be carefully considered based on the assay's objective.
-
-
Possible Cause 3: Incorrect radioligand concentration.
-
Solution: Use a radioligand concentration at or below its dissociation constant (Kd) to accurately determine the affinity of the competing ligand (PD 128907). Using too high a concentration can lead to an underestimation of affinity.
-
-
Possible Cause 4: Insufficient incubation time.
-
Solution: Determine the optimal incubation time for the binding to reach equilibrium by performing association and dissociation experiments. A typical incubation time is 60 minutes at 30°C.[12]
-
Problem: High background signal in functional cAMP assays.
-
Possible Cause 1: Basal adenylyl cyclase activity is too high.
-
Solution: Ensure that the assay is performed in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX (0.75 mM), to prevent the degradation of cAMP and allow for a detectable decrease upon D3 receptor activation.
-
-
Possible Cause 2: Cell density is not optimal.
-
Solution: Optimize the cell density per well. Too many cells can lead to a high basal cAMP level, while too few can result in a weak signal. A common starting point is 40,000 cells per well in a 96-well plate.[13]
-
In Vivo Experiments
Problem: Unexpected or lack of behavioral effects in animal models.
-
Possible Cause 1: Poor bioavailability or incorrect dosage.
-
Solution: Ensure proper vehicle formulation and administration. For intraperitoneal (i.p.) injection in rodents, PD 128907 can be dissolved in saline or a vehicle containing co-solvents like DMSO and PEG 400 to ensure solubility.[14] The dose should be carefully selected based on literature, with lower doses (e.g., 0.01-0.1 mg/kg) being more selective for D3 receptors.[12]
-
-
Possible Cause 2: Off-target effects.
-
Possible Cause 3: Animal strain or environmental factors.
Data Presentation
Table 1: Binding Affinity and Potency of PD 128907
| Parameter | Receptor | Species | Cell Line/Tissue | Value | Reference |
| Ki | Dopamine D3 | Human | CHO-K1 | 1 nM | [4][6] |
| Ki | Dopamine D3 | Rat | - | 0.84 nM | [1] |
| Ki | Dopamine D2 | Human | CHO-K1 | 1183 nM | [4][6] |
| Ki | Dopamine D2 | Rat | - | 770 nM | [1] |
| Ki | Dopamine D4 | Human | CHO-K1 | 7000 nM | [4] |
| EC50 | Dopamine D3 | - | - | 0.64 nM | [4][15] |
| IC25 (in vivo) | Dopamine D3 | Mouse (WT) | Ventral Striatum | 0.05 mg/kg (i.p.) | [1][8] |
| IC25 (in vivo) | Dopamine D3 | Mouse (D3 KO) | Ventral Striatum | 0.44 mg/kg (i.p.) | [1][8] |
Table 2: Solubility of PD 128907 Hydrochloride
| Solvent | Maximum Concentration | Reference |
| Water | 10 mM | [3][10] |
| DMSO | 15 mg/mL (approx. 52.5 mM) | [5] |
| DMF | 10 mg/mL (approx. 35 mM) | [5] |
| PBS (pH 7.2) | 0.5 mg/mL (approx. 1.75 mM) | [5] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is adapted for a 96-well plate format.
-
Membrane Preparation:
-
Homogenize CHO-K1 cells expressing the human D3 receptor in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
50 µL of competing ligand (PD 128907) at various concentrations.
-
50 µL of a suitable radioligand (e.g., [3H]spiperone or [3H]PD 128907) at a concentration at or below its Kd.
-
150 µL of the membrane preparation (50-120 µg of protein).
-
-
For total binding, add 50 µL of assay buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of PD 128907 by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in a 96-well plate format.
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells expressing the human D3 receptor in appropriate media.
-
Seed the cells into a 96-well plate at a density of 40,000 cells per well and incubate for 48 hours.
-
Twenty hours before the assay, change the medium to serum-free medium.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells and replace the medium with 30 µL of assay buffer (e.g., Krebs-Ringer bicarbonate buffer containing 0.75 mM IBMX).
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Add 30 µL of PD 128907 at various concentrations.
-
Stimulate the cells by adding a concentration of forskolin that induces a submaximal cAMP response.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of PD 128907.
-
Determine the EC50 value of PD 128907 from the curve using non-linear regression.
-
Visualizations
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 7. Antagonism of the effects of (+)-PD 128907 on midbrain dopamine neurones in rat brain slices by a selective D2 receptor antagonist L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
Validation & Comparative
A Comparative Guide to PD 128907 and 7-OH-DPAT for Dopamine D3 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used dopamine D3 receptor agonists, PD 128907 and 7-OH-DPAT. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs, based on a comprehensive analysis of their binding affinities, selectivity, and functional potencies.
Executive Summary
PD 128907 and 7-OH-DPAT are both potent agonists at the dopamine D3 receptor, a G-protein coupled receptor predominantly expressed in the limbic regions of the brain and implicated in the pathophysiology of various neuropsychiatric disorders. While both compounds are frequently used to probe D3 receptor function, they exhibit distinct pharmacological profiles. PD 128907 generally displays higher selectivity for the D3 receptor over the closely related D2 receptor compared to 7-OH-DPAT. This guide presents quantitative data from in vitro studies to facilitate a direct comparison of their performance.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PD 128907 and 7-OH-DPAT for human and rat dopamine D2 and D3 receptors. These values have been compiled from multiple peer-reviewed studies to provide a comprehensive overview.
Table 1: Binding Affinity (Ki, nM) of PD 128907 and 7-OH-DPAT at Dopamine D2 and D3 Receptors
| Compound | Receptor Subtype | Human Ki (nM) | Rat Ki (nM) | Selectivity (D2/D3) |
| PD 128907 | D3 | 0.84 - 2.3[1] | 0.84 | ~100-900 fold |
| D2 | 179 - 1183 | 770 | ||
| 7-OH-DPAT | D3 | 0.57[2] | ~0.5 | >200 fold[2] |
| D2 | ~120 | 3.6 - 54 |
Note: Ki values can vary between different studies due to variations in experimental conditions.
Table 2: Functional Potency (EC50, nM) of PD 128907 and 7-OH-DPAT
| Compound | Assay | Receptor | Potency (EC50, nM) |
| PD 128907 | Inhibition of cell firing | Rat D3 | 33 (VTA), 38 (SNc)[3] |
| Inhibition of dopamine release | Rat D3 | 66 (caudate putamen)[3] | |
| Agonist Activity | Human D3 | 0.64[3] | |
| 7-OH-DPAT | Inhibition of A9 & A10 dopamine neurons | Rat D2/D3 | 3.5 - 3.9 µg/kg (IV) |
| Inhibition of forskolin-stimulated adenylyl cyclase | Rat D2 | 1.88 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human or rat D2 or D3 dopamine receptor are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]spiperone or [³H]7-OH-DPAT) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (PD 128907 or 7-OH-DPAT) are added to the reaction mixture.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Reaction:
-
Cell membranes are incubated in an assay buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Increasing concentrations of the agonist (PD 128907 or 7-OH-DPAT) are added to the reaction mixture.
-
The incubation is performed at 30°C for a specified time (e.g., 60 minutes).
-
-
Separation and Detection:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of maximal stimulation of [³⁵S]GTPγS binding versus the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from the dose-response curve.
-
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like the D3 receptor.
-
Cell Culture and Treatment:
-
Cells expressing the D3 receptor are cultured in appropriate media.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Concurrently, increasing concentrations of the D3 agonist (PD 128907 or 7-OH-DPAT) are added.
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation.
-
The IC50 (the concentration of agonist that causes 50% inhibition) is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for D3 receptor activation and a typical experimental workflow for compound characterization.
Caption: D3 Receptor Signaling Pathway
Caption: Experimental Workflow for Agonist Characterization
References
A Comparative Guide to PD 128907 and Quinpirole in the Inhibition of Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used dopamine receptor agonists, PD 128907 and quinpirole, with a specific focus on their efficacy and mechanisms in inhibiting dopamine release. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Overview and Mechanism of Action
PD 128907 is a potent and highly selective agonist for the dopamine D3 receptor.[1] Its high affinity for D3 receptors over D2 and other dopamine receptor subtypes makes it a valuable tool for investigating the specific roles of the D3 receptor in modulating neurotransmission.[2] The activation of D3 autoreceptors by PD 128907 is understood to be the primary mechanism through which it inhibits dopamine release.[3][4]
Quinpirole is a non-selective agonist for the D2-like family of dopamine receptors, with high affinity for both D2 and D3 receptors.[5][6] It is widely used in neuroscience research to study the effects of generalized D2/D3 receptor activation.[7][8][9] Quinpirole's inhibition of dopamine release is mediated by its action on presynaptic D2 and D3 autoreceptors.[10]
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the quantitative data on the receptor binding affinities and the potency of PD 128907 and quinpirole in inhibiting dopamine release, as reported in various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor (Human) | D3 Receptor (Human) | D2 Receptor (Rat) | D3 Receptor (Rat) | Reference(s) |
| PD 128907 | 179 | 1.7 | 770 | 0.84 | MedChemExpress |
| Quinpirole | - | - | - | - |
Data for quinpirole's Ki values were not explicitly found in the provided search results.
Table 2: Potency in Inhibition of Dopamine Release
| Compound | Metric | Value | Brain Region | Species | Experimental Model | Reference(s) |
| PD 128907 | IC25 | 61 nM | Ventral Striatum | Mouse (Wild Type) | Intra-striatal infusion | [3] |
| IC25 | 1327 nM | Ventral Striatum | Mouse (D3 Knockout) | Intra-striatal infusion | [3] | |
| IC25 | 0.05 mg/kg i.p. | Ventral Striatum | Mouse (Wild Type) | Systemic administration | [3] | |
| IC25 | 0.44 mg/kg i.p. | Ventral Striatum | Mouse (D3 Knockout) | Systemic administration | [3] | |
| EC50 | 66 nM | Caudate Putamen | Rat | - | [11] | |
| Quinpirole | IC50 | 32.5 nM | Striatum | Rat | Fast Cyclic Voltammetry | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of PD 128907 and quinpirole that lead to the inhibition of dopamine release, as well as a generalized experimental workflow for comparing their effects.
Caption: Signaling pathway of PD 128907 leading to inhibition of dopamine release.
Caption: Signaling pathway of quinpirole involving the D2R/Akt/GSK3β cascade.
Caption: Generalized experimental workflow for comparing dopamine release inhibitors.
Detailed Experimental Protocol: In Vivo Microdialysis
The following is a representative protocol for an in vivo microdialysis experiment to measure dopamine release in response to PD 128907 or quinpirole. This protocol is a composite based on standard methodologies in the field.
I. Materials and Reagents
-
Subjects: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice, surgically implanted with a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm semi-permeable membrane.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2, buffered to pH 7.4.
-
Drugs: PD 128907 hydrochloride and Quinpirole hydrochloride, dissolved in aCSF for reverse dialysis or in saline for systemic administration.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for dopamine quantification.
II. Surgical Procedure (pre-experiment)
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy at the coordinates corresponding to the target brain region.
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 5-7 days post-surgery.
III. Microdialysis Procedure
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula of the awake, freely-moving animal.
-
Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration:
-
Reverse Dialysis: Switch the perfusion medium to aCSF containing a known concentration of PD 128907 or quinpirole.
-
Systemic Injection: Administer the drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined duration to monitor the drug's effect on dopamine release.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Conclusion
Both PD 128907 and quinpirole are effective inhibitors of dopamine release, acting through presynaptic D2-like autoreceptors. The primary distinction lies in their receptor selectivity. PD 128907, with its high selectivity for the D3 receptor, serves as a more precise tool for dissecting the specific contributions of this receptor subtype to dopamine modulation. In contrast, quinpirole's broader activity at both D2 and D3 receptors makes it suitable for studying the combined effects of activating this receptor family.
The choice between these two compounds will ultimately depend on the specific research question. For studies aiming to isolate the function of the D3 receptor, PD 128907 is the superior choice. For investigations into the overall consequences of D2/D3 receptor agonism, quinpirole remains a relevant and widely used pharmacological agent. The experimental data and protocols provided in this guide offer a foundation for the informed selection and application of these compounds in neuroscience research.
References
- 1. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 3. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the dopamine D3 antagonist PD 58491 and its interaction with the dopamine D3 agonist PD 128907 on brain dopamine synthesis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2/D3 receptor agonist quinpirole impairs spatial reversal learning in rats: investigation of D3 receptor involvement in persistent behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of quinpirole on striatal dopamine release and locomotor activity in nicotine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinpirole inhibits striatal and excites pallidal neurons in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of quinpirole on central dopamine systems in sensitized and non-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D2 receptor-mediated inhibition of dopamine release in the rat striatum in vitro is modulated by CB1 receptors: studies using fast cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validating PD 128907's D3 Receptor Selectivity: A Comparative Guide Using Knockout Mice Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine D3 receptor agonist PD 128907 with the alternative compound 7-OH-DPAT, focusing on the validation of their D3 receptor selectivity through studies utilizing knockout mice. The data presented herein is crucial for the informed selection of research tools in studies of the dopaminergic system and the development of novel therapeutics targeting the D3 receptor.
Comparative Analysis of D3 Receptor Ligands
The central challenge in studying the physiological roles of the dopamine D3 receptor has been the development of ligands with high selectivity over the closely related D2 receptor. PD 128907 has emerged as a valuable tool in this endeavor. Its selectivity has been rigorously tested in preclinical models, most definitively in D3 receptor knockout (D3R-KO) mice. These animals provide a clean background to distinguish D3-mediated effects from those elicited by off-target interactions, primarily at the D2 receptor.
Ligand Binding Affinities
The following table summarizes the in vitro binding affinities of PD 128907 and 7-OH-DPAT for human D2 and D3 receptors. This data highlights the higher selectivity of PD 128907 for the D3 receptor compared to 7-OH-DPAT.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| PD 128907 | 1183 | 1 | ~1000-fold |
| 7-OH-DPAT | >120 | 0.57 | >200-fold |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A higher Ki value indicates lower affinity. Data compiled from multiple sources.
In Vivo Behavioral Effects in Wild-Type vs. D3R-KO Mice
Locomotor activity is a key behavioral endpoint used to assess the in vivo effects of dopamine receptor agonists. Studies in D3R-KO mice have been instrumental in confirming the D3-selectivity of PD 128907 at specific doses.
| Compound | Mouse Strain | Dose (mg/kg) | Effect on Locomotion (vs. Vehicle) in Wild-Type Mice | Effect on Locomotion (vs. Vehicle) in D3R-KO Mice | Reference |
| PD 128907 | C57BL/6J | 0.01 - 0.1 | Inhibition of novelty-induced hyperlocomotion | No significant effect | [1] |
| 7-OH-DPAT | C57BL/6J | 0.01 - 0.1 | Inhibition of novelty-induced hyperlocomotion | No significant effect | [1] |
These findings demonstrate that the locomotor inhibitory effects of low-dose PD 128907 and 7-OH-DPAT are dependent on the presence of the D3 receptor.[1]
Neurochemical Effects in Wild-Type vs. D3R-KO Mice
In vivo microdialysis allows for the measurement of extracellular dopamine levels in specific brain regions, providing a neurochemical correlate to behavioral observations.
| Compound | Brain Region | Mouse Strain | Dose | Effect on Extracellular Dopamine in Wild-Type Mice | Effect on Extracellular Dopamine in D3R-KO Mice | Reference | |---|---|---|---|---|---| | (+)-PD 128907 | Ventral Striatum | Not Specified | Significant decrease | No significant effect at D3-selective doses |[2] |
The reduction in extracellular dopamine levels induced by (+)-PD 128907 is absent in D3R-KO mice at doses that are effective in wild-type animals, further supporting its D3 receptor-mediated mechanism of action in vivo.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the key experiments cited.
Radioligand Binding Assays
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human D2 or D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone) and varying concentrations of the competing ligand (PD 128907 or 7-OH-DPAT).
-
Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. Ki values are calculated from the IC50 values (concentration of competing ligand that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Locomotor Activity Assay
-
Animals: Adult male wild-type and D3R-KO mice (e.g., on a C57BL/6J background) are used.[1] Animals are housed under a 12-h light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is monitored in open-field chambers equipped with infrared photobeams to automatically track horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are administered vehicle, PD 128907, or 7-OH-DPAT via intraperitoneal (i.p.) injection.
-
Immediately after injection, mice are placed in the center of the open-field arena.
-
Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Total distance traveled, number of vertical rears, and other locomotor parameters are quantified. Statistical analysis (e.g., ANOVA) is used to compare drug effects between genotypes.
In Vivo Microdialysis
-
Animals and Surgery: Adult male wild-type and D3R-KO mice are anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., ventral striatum).[2] Animals are allowed to recover for several days.
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected.
-
PD 128907 is administered either systemically (i.p.) or locally via reverse dialysis through the probe.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) post-drug administration.
-
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration. Statistical analysis is used to compare the effects of PD 128907 between wild-type and D3R-KO mice.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Canonical G-protein-coupled signaling pathway of the dopamine D3 receptor.
Experimental Workflow for Validating D3 Selectivity
Caption: Workflow for in vivo validation of PD 128907 selectivity in knockout mice.
References
A Comparative Analysis of PD 128907 and Other Dopamine D3 Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and functional properties of the selective D3 receptor agonist, PD 128907, with other notable D3 agonists. The information is presented to facilitate informed decisions in research and development involving dopamine receptor modulation.
This guide synthesizes experimental data on binding affinities, functional potencies, and in vivo effects of PD 128907, 7-hydroxy-dipropylaminotetralin (7-OH-DPAT), pramipexole, and ropinirole. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future studies.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of the selected dopamine D3 receptor agonists. These values have been compiled from various studies and are presented to offer a comparative overview. It is important to note that absolute values may vary between studies due to differences in experimental conditions, such as the radioligand used, cell line, and specific assay parameters.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | D3 Receptor | D4 Receptor | D3 vs D2 Selectivity Ratio (Ki D2 / Ki D3) |
| PD 128907 | 20 - 179 | 0.84 - 2.3 | 169 | ~9 - 85 |
| 7-OH-DPAT | >114 | 0.57 | - | >200 |
| Pramipexole | 3.9 - 19 | 0.5 - 9 | 5.1 | ~4 - 8 |
| Ropinirole | 29 | 1.45 (pKi 8.84) | 209 (pKi 6.68) | ~20 |
Note: A lower Ki value indicates a higher binding affinity. The selectivity ratio is a measure of the compound's preference for the D3 receptor over the D2 receptor.
Table 2: Functional Agonist Potency (EC50/pEC50)
| Compound | D2 Receptor | D3 Receptor | D4 Receptor |
| PD 128907 | - | - | - |
| 7-OH-DPAT | - | - | - |
| Pramipexole | 14.5 nM (EC50) | - | - |
| Ropinirole | 7.4 (pEC50) | 8.4 (pEC50) | 6.8 (pEC50) |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data for PD 128907 and 7-OH-DPAT functional potency in a directly comparable format was limited in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of D3 receptor agonists.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of D3 receptor agonists. Specific parameters should be optimized for individual laboratory conditions.
Radioligand Binding Assay ([³H]Spiperone)
This assay determines the binding affinity of a compound for dopamine receptors.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D2 or D3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, [³H]spiperone (at a concentration near its Kd, e.g., 0.1-0.3 nM), and varying concentrations of the competitor compound (e.g., PD 128907).[1][2]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the D3 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from CHO cells expressing the D3 receptor as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, varying concentrations of the agonist (e.g., PD 128907), and GDP (e.g., 10-30 µM).
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
-
Detection and Analysis:
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled D3 receptor activation.
-
Cell Preparation:
-
Plate CHO cells expressing the D3 receptor in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the D3 agonist.
-
Stimulate adenylyl cyclase with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Measurement:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the agonist concentration.
-
Calculate the IC50 value for the agonist.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Surgical Procedure:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[3]
-
Collect dialysate samples at regular intervals (e.g., every 15-20 minutes).[3]
-
After a stable baseline is established, administer the D3 agonist (systemically or directly into the brain).
-
Continue collecting dialysate samples to monitor changes in dopamine levels.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the dopamine levels in each post-drug sample as a percentage of the average baseline concentration.
-
Analyze the time course and magnitude of the drug's effect on dopamine release.
-
Locomotor Activity Assessment
This behavioral assay is used to evaluate the effects of dopamine agonists on spontaneous movement.
-
Apparatus:
-
Use an open-field arena or individual locomotor activity chambers equipped with infrared beams to automatically record movement.
-
-
Procedure:
-
Habituate the rats to the testing environment to reduce novelty-induced hyperactivity.
-
On the test day, administer the D3 agonist at the desired dose.
-
Immediately place the animal in the activity chamber and record locomotor activity for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, and time spent moving.
-
Compare the activity levels of drug-treated animals to a vehicle-treated control group.
-
This guide provides a foundational comparison of PD 128907 and other D3 agonists. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PD 128907 Effects with Dopamine D3 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the dopamine D3 receptor agonist PD 128907 and its cross-validation with various D3 receptor antagonists. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to PD 128907 and D3 Receptor Antagonism
PD 128907 is a potent and selective agonist for the dopamine D2 and D3 receptors, with a significantly higher affinity for the D3 subtype[1][2]. It is widely used in neuroscience research to investigate the role of D3 receptors in various physiological and pathological processes, including motor control, motivation, and neuropsychiatric disorders[1][3]. The dopamine D3 receptor, concentrated in limbic brain regions, is a key target for the development of novel therapeutics for conditions such as schizophrenia and substance use disorders.
Cross-validation of the effects of PD 128907 with selective D3 receptor antagonists is crucial to confirm that its observed actions are indeed mediated by the D3 receptor. This guide examines the interactions of PD 128907 with several D3 antagonists across different experimental paradigms, providing a comparative framework for researchers in the field.
Comparative Efficacy of PD 128907 and Antagonism by D3 Antagonists
The following tables summarize the quantitative data from key studies investigating the effects of PD 128907 and their reversal by D3 receptor antagonists.
Table 1: Effect of PD 128907 on Locomotor Activity and its Antagonism
| Agonist/Antagonist | Species | Dosing (mg/kg) | Effect on Locomotor Activity | % Antagonism (Dose of Antagonist) | Reference(s) |
| PD 128907 | Mouse | 0.01 - 1.0 | Dose-dependent inhibition of novelty-stimulated locomotion | - | [3] |
| PD 128907 + SB-277011 | Mouse | PD 128907 (0.1) + SB-277011 (20) | SB-277011 partially blocked the inhibitory effect of PD 128907 on vertical activity | Significant inhibitory effect at 20 mg/kg | [1] |
| PD 128907 + U-99194A | Mouse | PD 128907 (0.1) + U-99194A (5, 10, 20) | U-99194A dose-dependently inhibited the effects of PD 128907 | Significant inhibition | [1] |
| PD 128907 + Nafadotride | Rat | PD 128907 (0.1) + Nafadotride (not specified) | Nafadotride did not antagonize the hypoactivity caused by PD 128907 | No significant effect | [1] |
Table 2: Effect of PD 128907 on Extracellular Dopamine Levels and its Antagonism
| Agonist/Antagonist | Species | Brain Region | Dosing | Effect on Dopamine Levels | % Antagonism (Dose of Antagonist) | Reference(s) |
| (+)-PD 128907 | Mouse (Wild Type) | Ventral Striatum | 0.05 mg/kg i.p. | Decreased extracellular dopamine | - | [4] |
| (+)-PD 128907 | Mouse (D3 Knockout) | Ventral Striatum | 0.44 mg/kg i.p. | No significant effect | - | [4] |
| Quinelorane + SB-277011-A | Rat | Nucleus Accumbens | Quinelorane + SB-277011-A (2.8 mg/kg p.o.) | SB-277011-A reversed the quinelorane-induced reduction of dopamine efflux | Significant reversal | [5] |
Table 3: Effect of PD 128907 on Prepulse Inhibition (PPI) and its Antagonism
| Agonist/Antagonist | Species | Dosing (mg/kg) | Effect on PPI | % Reversal (Dose of Antagonist) | Reference(s) |
| PD 128907 | Rat | 0.2 | Disrupted PPI | - | |
| PD 128907 + SB-277011 | Rat | PD 128907 (0.2) + SB-277011 | Significantly attenuated the PPI-disruptive effect of PD 128907 | Significant attenuation | |
| PD 128907 + A-691990 | Rat | PD 128907 (0.2) + A-691990 | Significantly attenuated the PPI-disruptive effect of PD 128907 | Significant attenuation | |
| PD 128907 + Raclopride | Rat | PD 128907 (0.2) + Raclopride | Failed to significantly antagonize the PD 128907-induced PPI deficit | Not significant | |
| PD 128907 + Haloperidol | Rat | PD 128907 (0.2) + Haloperidol | Failed to significantly antagonize the PD 128907-induced PPI deficit | Not significant |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Locomotor Activity Assay
Objective: To assess the effect of PD 128907 and D3 antagonists on spontaneous or novelty-induced locomotor activity in rodents.
Apparatus:
-
Open field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical activity.
-
Sound-attenuating chambers to minimize external disturbances.
Procedure:
-
Habituation: For studies on spontaneous locomotion, animals are habituated to the test chambers for a defined period (e.g., 30-60 minutes) before drug administration. For novelty-induced locomotion, animals are placed in the arena for the first time immediately after injection.
-
Drug Administration: Animals are administered PD 128907, a D3 antagonist, or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous). For antagonist studies, the antagonist is typically administered a set time (e.g., 15-30 minutes) before PD 128907.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 30-120 minutes) post-injection.
-
Data Analysis: Data are typically analyzed using ANOVA to compare the effects of different drug treatments.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions following the administration of PD 128907 and D3 antagonists.
Apparatus:
-
Stereotaxic frame for probe implantation.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: Animals are anesthetized and a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected.
-
Drug Administration: PD 128907, a D3 antagonist, or vehicle is administered.
-
Sample Collection: Dialysate samples are collected at regular intervals post-injection.
-
Dopamine Analysis: Dopamine concentrations in the dialysate samples are quantified using HPLC-ED.
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline and analyzed using statistical methods such as repeated measures ANOVA.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating by measuring the ability of a weak prestimulus (prepulse) to inhibit the startle response to a strong stimulus, and to determine the effects of PD 128907 and D3 antagonists on this process.
Apparatus:
-
Startle response chambers equipped with a load cell platform to measure the startle reflex.
-
Acoustic stimulus generators.
-
Control software to deliver stimuli and record responses.
Procedure:
-
Acclimation: Animals are placed in the startle chambers for an acclimation period with background white noise.
-
Habituation: A series of startle stimuli (pulse-alone trials) are presented to habituate the animals to the stimulus.
-
Test Session: The test session consists of a pseudorandom presentation of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak acoustic stimulus (e.g., 75-85 dB) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: Drugs are administered prior to the test session at specified times.
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Pulse-alone) - (Prepulse + Pulse)] / (Pulse-alone). Data are analyzed using ANOVA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: General Experimental Workflows.
Discussion and Conclusion
The experimental data compiled in this guide demonstrate that PD 128907 consistently produces effects that are indicative of D3 receptor agonism. In wild-type animals, PD 128907 decreases locomotor activity and extracellular dopamine levels, and disrupts prepulse inhibition. These effects are significantly attenuated or absent in D3 receptor knockout mice, providing strong genetic evidence for the involvement of the D3 receptor[3][4].
Furthermore, the pharmacological cross-validation with selective D3 antagonists such as SB-277011 and U-99194A confirms that the effects of PD 128907 are, to a large extent, mediated by D3 receptors[1]. The failure of less selective D2/D3 antagonists like raclopride and haloperidol to robustly block the PPI-disruptive effects of PD 128907 at the tested doses suggests a primary role for the D3 receptor in this particular behavioral paradigm.
It is important to note that some studies have raised questions about the in vivo selectivity of PD 128907, suggesting that at higher doses, its effects may also involve D2 receptors[6]. Therefore, careful dose selection and the use of appropriate controls, including D3 knockout animals and selective antagonists, are paramount for accurately interpreting the results of studies employing this compound.
References
- 1. Nafadotride, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of the putative dopamine D3 receptor agonist, (+)-PD 128907: role of presynaptic dopamine D2 autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Discriminative Stimulus Properties of PD 128907: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the discriminative stimulus properties of PD 128907, a preferential dopamine D3 receptor agonist, with other key dopamine receptor ligands. The information is compiled from various preclinical studies to offer an objective overview supported by experimental data, aiding in the evaluation of its pharmacological profile.
Summary of an Agonist Generalization in Rats Trained to Discriminate PD 128907
The discriminative stimulus effects of PD 128907 are primarily mediated by its interaction with dopamine D2 and D3 receptors. In drug discrimination studies, animals trained to recognize the subjective effects of PD 128907 are tested with other compounds to see if they produce a similar cue (generalization). The dose at which a compound produces a similar effect in 50% of the subjects is known as the ED50 value. A lower ED50 value indicates higher potency.
The following table summarizes the ED50 values for full substitution of various dopamine agonists in rats trained to discriminate PD 128907 from saline. Full substitution indicates that the tested drug produces discriminative stimulus effects that are qualitatively similar to those of PD 128907.
| Agonist | Primary Receptor Target | ED50 (mg/kg) | Potency Rank |
| PD 128907 | D3 > D2 | ~0.01-0.03 | - |
| 7-OH-DPAT | D3 > D2 | ~0.03-0.1 | 2 |
| Quinpirole | D2/D3 | ~0.03-0.1 | 2 |
| Apomorphine | D2/D1/D3 | ~0.04 | 3 |
| Pramipexole | D3 > D2 | ~0.1 | 4 |
| Ropinirole | D2/D3 | ~0.2 | 5 |
Note: ED50 values are approximated from multiple sources and can vary based on experimental conditions such as training dose and route of administration.
Summary of Antagonist Action in Rats Trained to Discriminate PD 128907
Antagonism studies are crucial for elucidating the receptor mechanisms underlying the discriminative stimulus effects of a drug. In these studies, animals are pre-treated with an antagonist before being administered the training drug (PD 128907). The dose of the antagonist required to reduce the drug-appropriate responding by 50% is the ID50 value. A lower ID50 value signifies a more potent antagonist.
The data from antagonism studies of the PD 128907 cue have been pivotal in the ongoing discussion about the primary involvement of D2 versus D3 receptors in its subjective effects.
| Antagonist | Primary Receptor Target | ID50 (mg/kg) | Potency Rank |
| Haloperidol | D2 > D1 > D4 | ~0.02-0.04 | 1 |
| Raclopride | D2/D3 | ~0.04 | 2 |
| L-741,626 | D2 > D3 | ~0.25-0.5 | 3 |
| U99194A | D3 > D2 | >1.0 (partial antagonism) | 4 |
The potent antagonism of the PD 128907 cue by D2-preferring antagonists like haloperidol and L-741,626 suggests a significant role for D2 receptors in mediating its discriminative stimulus effects[1]. Conversely, the weaker or partial antagonism by D3-preferring antagonists such as U99194A raises questions about the exclusivity of D3 receptor involvement in these effects[2].
Experimental Protocols
The following is a generalized methodology for a two-lever drug discrimination paradigm used in the evaluation of PD 128907's discriminative stimulus properties.
Subjects: Male Sprague-Dawley or Wistar rats are commonly used. They are typically housed individually and maintained on a restricted diet to motivate responding for food reinforcement.
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser are utilized.
Training Procedure:
-
Lever Press Training: Rats are first trained to press a lever to receive a food pellet on a continuous reinforcement schedule, which is then gradually shifted to a fixed-ratio (FR) schedule (e.g., FR 10, meaning 10 presses for one pellet).
-
Discrimination Training: Rats are trained to discriminate between an intraperitoneal (i.p.) or subcutaneous (s.c.) injection of PD 128907 (the training dose, e.g., 0.1 mg/kg) and a saline injection. On days when PD 128907 is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On days when saline is given, responses on the other lever (the "saline-appropriate" lever) are reinforced. The assignment of the drug-appropriate lever is counterbalanced across animals.
-
Training Schedule: Training sessions are conducted daily, typically with a double alternation schedule (e.g., two days of drug, two days of saline) to prevent pattern responding.
-
Criterion for Discrimination: Training continues until rats reliably respond on the correct lever, typically defined as ≥80% of total responses on the correct lever for a set number of consecutive sessions.
Testing Procedure:
-
Generalization Tests: Once discrimination is established, test sessions are conducted. Various doses of PD 128907 or other dopamine agonists are administered to generate a dose-response curve. Full generalization is typically defined as ≥80% of responses on the drug-appropriate lever.
-
Antagonism Tests: To test for antagonism, animals are pre-treated with various doses of an antagonist before the administration of the training dose of PD 128907. A shift to the right in the PD 128907 dose-response curve or a dose-dependent decrease in drug-appropriate responding indicates antagonism.
Mandatory Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified signaling pathway of dopamine D2 and D3 receptors.
Experimental Workflow for Drug Discrimination Studies
The workflow for a typical drug discrimination study involves several distinct phases, from initial animal habituation and training to the final testing of novel compounds.
Caption: Workflow of a typical drug discrimination experiment.
Logical Relationship of Receptor Involvement
The discriminative stimulus properties of PD 128907 are a result of its interaction with both D2 and D3 receptors. While it has a higher affinity for D3 receptors, evidence strongly suggests that D2 receptor activation is a critical component of its subjective effects.
Caption: Conceptual model of D2/D3 receptor involvement in the PD 128907 cue.
References
The Role of D3 Receptors Unveiled: A Comparative Guide to Studies Utilizing PD 128907
For researchers, scientists, and drug development professionals, understanding the nuanced role of the dopamine D3 receptor is critical for advancing therapies for a range of neurological and psychiatric disorders. The selective D3 receptor agonist, PD 128907, has emerged as a pivotal tool in dissecting this receptor's function. This guide provides a comprehensive comparison of key findings from studies employing PD 128907, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
PD 128907 is a high-affinity D3 dopamine receptor agonist that displays significant selectivity over other dopamine receptor subtypes. Its utility in research is underscored by its ability to probe the physiological and behavioral consequences of D3 receptor activation. Studies have consistently demonstrated that PD 128907 modulates dopamine synthesis and release, influences locomotor activity, and impacts complex behaviors related to cognition and compulsion.
Quantitative Analysis: PD 128907's Receptor Binding and Functional Potency
The selectivity and potency of PD 128907 are fundamental to its application in D3 receptor research. The following tables summarize the quantitative data from various studies, offering a clear comparison of its binding affinities and functional effects.
Table 1: Receptor Binding Affinity of PD 128907
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Human D3 | [3H]Spiperone | CHO-K1 Cells | 1 | [1] |
| Human D2L | [3H]Spiperone | CHO-K1 Cells | 1183 | [1] |
| Human D4.2 | [3H]Spiperone | CHO-K1 Cells | 7000 | [1] |
| Human D3 | [3H]PD 128907 | CHO-K1 Cells | 0.99 (Kd) | [1] |
| Rat D3 | - | - | 2.3 | |
| Rat D2L | - | - | Weak Affinity | [2] |
| Rat D4.2 | - | - | 169 | [2] |
Table 2: Functional Potency and Efficacy of PD 128907
| Experimental Model | Measured Effect | Potency (IC25 / EC50) | Genotype/Condition | Reference |
| Mouse Ventral Striatum (in vivo microdialysis) | Decrease in dialysate dopamine | 61 nM (IC25) | Wild Type | [3] |
| Mouse Ventral Striatum (in vivo microdialysis) | Decrease in dialysate dopamine | 1327 nM (IC25) | D3 Knockout | [3] |
| Mouse (systemic administration) | Decrease in dialysate dopamine | 0.05 mg/kg i.p. (IC25) | Wild Type | [3] |
| Mouse (systemic administration) | Decrease in dialysate dopamine | 0.44 mg/kg i.p. (IC25) | D3 Knockout | [3] |
| Rat Ventral Tegmental Area (in vitro) | Inhibition of cell firing | 33 nM (EC50) | - | [4] |
| Rat Substantia Nigra Pars Compacta (in vitro) | Inhibition of cell firing | 38 nM (EC50) | - | [4] |
| Rat Caudate Putamen (in vitro) | Inhibition of dopamine release | 66 nM (EC50) | - | [4] |
| CHO p-5 Cells | Stimulation of cell division (D3) | ~6.3-fold > D2L | D3 Transfected | [2] |
| CHO p-5 Cells | Stimulation of cell division (D2L) | - | D2L Transfected | [2] |
Neurochemical and Behavioral Effects of PD 128907
Activation of D3 receptors by PD 128907 elicits distinct neurochemical and behavioral responses, providing insights into the receptor's role in modulating dopaminergic systems and behavior.
Table 3: Summary of Key Neurochemical and Behavioral Findings
| Category | Effect of PD 128907 | Dose Dependence | Animal Model | Reference |
| Neurochemical | Decreased dopamine release in striatum, nucleus accumbens, and medial prefrontal cortex. | Low doses | Rat, Monkey | [2] |
| Reduced dopamine synthesis in striatum and mesolimbic regions. | - | Rat | [2][5] | |
| Behavioral | Decreased spontaneous locomotor activity. | Low doses | Rat | [2] |
| Stimulatory effects on locomotor activity. | High doses | Rat | [2] | |
| Inhibition of novelty-stimulated locomotion. | Low, D3-selective doses | Mouse | [6] | |
| Induces compulsive-like behavior in the 5-Choice Continuous Performance Task (5C-CPT). | 0.05 - 0.2 mg/kg | Rat | [7][8] | |
| Impairs various elements of cognitive functioning. | - | Rodents, Non-human primates | [9] | |
| Reduces social interaction. | - | Mice | [9] |
Experimental Protocols: A Guide to Methodologies
The following sections provide detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of PD 128907 for dopamine receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human D2L, D3, or D4.2 receptors.[1]
-
Radioligand: [3H]Spiperone or [3H]PD 128907.[1]
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled PD 128907 are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective dopamine antagonist (e.g., haloperidol).
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the Ki (inhibitory constant) or Kd (dissociation constant).[1]
-
In Vivo Microdialysis
-
Objective: To measure extracellular dopamine concentrations in specific brain regions following administration of PD 128907.
-
Animal Model: Wild-type and D3 receptor knockout mice.[3]
-
Procedure:
-
Mice are anesthetized, and a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., ventral striatum).
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals before and after systemic (intraperitoneal) or local (intrastriatal) administration of PD 128907.[3]
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in dopamine levels are expressed as a percentage of the baseline pre-drug administration levels.
-
Assessment of Locomotor Activity
-
Objective: To evaluate the effect of PD 128907 on spontaneous and novelty-induced locomotor activity.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
For novelty-induced locomotion, animals are placed into the open-field arena for the first time immediately after drug administration.[6]
-
For spontaneous locomotion in a familiar environment, animals are first habituated to the arena before drug administration.
-
PD 128907 or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
Dose-response curves are generated to characterize the biphasic effects of PD 128907.[2]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of PD 128907 and a typical experimental workflow.
Caption: Proposed mechanism of PD 128907 action on dopaminergic neurons.
References
- 1. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the dopamine D3 antagonist PD 58491 and its interaction with the dopamine D3 agonist PD 128907 on brain dopamine synthesis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Potency of PD 128907, a Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of PD 128907, a selective dopamine D3 receptor agonist, with other commonly used D3 receptor agonists: Pramipexole, Quinpirole, and 7-OH-DPAT. The information is presented to facilitate objective evaluation and support further research and development in dopaminergic signaling.
Data Presentation: Quantitative Comparison of Dopamine D3 Receptor Agonists
The following tables summarize the in vitro and in vivo potency of PD 128907 and its alternatives.
Table 1: In Vitro Potency at Dopamine D3 Receptors
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (D2/D3 Ki Ratio) |
| PD 128907 | 0.3 - 2.3 | 0.64 | ~53-1000 fold for D3 over D2 |
| Pramipexole | 0.5 | - | ~7.8 |
| Quinpirole | 63.8 | - | ~0.05 (Higher affinity for D2) |
| 7-OH-DPAT | 1.72 | - | ~100 |
Table 2: In Vivo Potency of Dopamine D3 Receptor Agonists
| Compound | Animal Model | Behavioral/Physiological Effect | Effective Dose Range |
| PD 128907 | Mice | Decrease in extracellular dopamine | IC25: 0.05 mg/kg (i.p.) |
| Macaca mulatta | Receptor occupancy | Maximum of at least 85% at 10-10000 nmol/kg (i.v.) | |
| Pramipexole | Mice | Reduction in locomotor activity | 0.3 - 3 mg/kg |
| Quinpirole | Rats | Biphasic effect on locomotion (initial decrease, then increase) | 0.02 - 2.0 mg/kg (s.c.) |
| Rats | Inhibition of dopamine release | 10 - 100 µg/kg (s.c.)[1] | |
| 7-OH-DPAT | Rats | Inhibition of dopamine neuron firing | ED50: 1.2 - 3.9 µg/kg (i.v.) |
| Mice | Hypothermia | ED50: 0.36 mg/kg (s.c.)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]PD 128907 or [³H]Spiperone.
-
Test compounds (PD 128907, Pramipexole, Quinpirole, 7-OH-DPAT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of a compound on extracellular dopamine levels in a specific brain region of a freely moving animal.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Test compound.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.
Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure rapid changes in dopamine release and uptake in brain slices or in vivo.
Materials:
-
Carbon-fiber microelectrodes.
-
Voltammetry software and hardware.
-
Stimulating electrode.
-
Brain slice preparation setup (for in vitro experiments) or stereotaxic apparatus (for in vivo experiments).
-
aCSF or physiological saline.
-
Test compound.
Procedure:
-
Electrode Placement: Position the carbon-fiber microelectrode in the brain region of interest. Place a stimulating electrode nearby to evoke dopamine release.
-
Voltage Application: Apply a triangular waveform potential to the carbon-fiber electrode, rapidly scanning a range of potentials.
-
Background Subtraction: Record the background current and subtract it from subsequent recordings to isolate the faradaic current resulting from dopamine oxidation and reduction.
-
Stimulation: Apply a brief electrical stimulation to evoke dopamine release.
-
Data Acquisition: Record the resulting changes in current, which are proportional to the dopamine concentration.
-
Drug Application: Apply the test compound and repeat the stimulation and recording process to determine its effect on dopamine release and/or uptake.
-
Data Analysis: Analyze the current vs. time plots to quantify parameters such as the peak concentration of dopamine released and the rate of its clearance.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow: In Vitro Receptor Binding Assay
Caption: Workflow for in vitro receptor binding assay.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. Effect of the dopamine D2 receptor agonist quinpirole on the in vivo release of dopamine in the caudate nucleus of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of the hypothermic response in mice to 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). A model of presynaptic 5-HT1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of PD 128907 on Gastric Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine D3 receptor agonist PD 128907 and its effects on gastric motility with other relevant compounds. The information is compiled from experimental data to assist researchers in the field of gastroenterology and pharmacology.
Introduction to PD 128907 and Gastric Motility
Gastric motility is a complex physiological process crucial for the digestion and absorption of nutrients. Dysregulation of gastric emptying is implicated in various gastrointestinal disorders, including gastroparesis and functional dyspepsia. Dopaminergic pathways in the gut play a significant role in modulating gastric function. PD 128907 is a selective agonist for the dopamine D3 receptor, a subtype of the D2-like receptor family, which has been shown to influence gastric motility. This guide will delve into the experimental validation of PD 128907's effects and compare them with other agents that modulate gastric emptying.
Comparative Efficacy on Gastric Emptying in Rats
The following table summarizes the dose-dependent effects of PD 128907 and other dopamine receptor modulators on gastric emptying in rats, as determined by the phenol red retention assay. This method provides a quantitative measure of the amount of a non-absorbable marker remaining in the stomach after a specific period, allowing for the calculation of gastric emptying.
| Compound | Mechanism of Action | Dose (mg/kg, s.c.) | Gastric Emptying (% of Control) | Reference |
| PD 128907 | Dopamine D3 Receptor Agonist | 0.01 | Delayed | [1] |
| 0.1 | Significantly Delayed | [1] | ||
| 1 | Significantly Delayed | [1] | ||
| R(+)-7-OH-DPAT | Dopamine D3 Receptor Agonist | 0.03 | Delayed | [1] |
| 0.1 | Delayed | [1] | ||
| 1 | Significantly Delayed | [1] | ||
| Quinpirole | Dopamine D2/D3 Receptor Agonist | 0.01 | Delayed | [1] |
| 0.1 | Delayed | [1] | ||
| 1 | Significantly Delayed | [1] | ||
| Metoclopramide | Dopamine D2 Receptor Antagonist | 10 | Accelerated (+42%) | [2] |
| Domperidone | Peripheral Dopamine D2 Receptor Antagonist | 20 | No significant effect in normal mice, but effective in reversing morphine-induced delay | [3] |
Experimental Protocols
Phenol Red Gastric Emptying Assay in Rats
This protocol is a widely used method to assess the rate of gastric emptying in rodents.[4][5]
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water)
-
Test meal: 1.5% methylcellulose solution containing 0.5 mg/mL phenol red (non-absorbable marker)
-
Test compounds (e.g., PD 128907, vehicle control)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fasting: Rats are fasted for 18-24 hours before the experiment, with water available ad libitum.
-
Drug Administration: The test compound (e.g., PD 128907) or vehicle is administered subcutaneously (s.c.) or via the desired route at a specific time point before the test meal.
-
Test Meal Administration: A fixed volume of the phenol red test meal (typically 1.5 mL) is administered orally via gavage.
-
Euthanasia and Stomach Removal: At a predetermined time after the meal administration (e.g., 20 minutes), the rats are euthanized by cervical dislocation. The stomach is then carefully clamped at the pyloric and cardiac ends and surgically removed.
-
Phenol Red Extraction: The stomach is placed in a known volume of 0.1 N NaOH and homogenized to release the phenol red.
-
Quantification: The homogenate is centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer at a wavelength of 560 nm.
-
Calculation of Gastric Emptying: The amount of phenol red recovered from the stomach is calculated based on a standard curve. Gastric emptying is then determined using the following formula: Gastric Emptying (%) = (1 - (Amount of phenol red in stomach at time x / Average amount of phenol red in stomach at time 0)) * 100
Signaling Pathways and Mechanisms of Action
Dopamine D3 Receptor-Mediated Inhibition of Gastric Motility
PD 128907 exerts its effect on gastric motility primarily through the activation of dopamine D3 receptors located on myenteric neurons in the stomach.[5] The binding of PD 128907 to these G-protein coupled receptors is believed to inhibit the release of acetylcholine (ACh), a key excitatory neurotransmitter in the enteric nervous system.[6][7] Reduced ACh release leads to decreased contractility of the gastric smooth muscle, thereby delaying gastric emptying.
Caption: Dopamine D3 receptor signaling pathway in enteric neurons.
Experimental Workflow for Evaluating Gastric Motility Agents
The following diagram illustrates a typical experimental workflow for assessing the in vivo effects of a test compound on gastric motility in a rodent model.
Caption: Experimental workflow for in vivo gastric emptying studies.
Conclusion
The selective dopamine D3 receptor agonist PD 128907 has been demonstrated to dose-dependently delay gastric emptying in rats. This effect is consistent with the known inhibitory role of D2-like receptors in the enteric nervous system. In comparison to D2 receptor antagonists like metoclopramide, which accelerate gastric emptying, PD 128907 and other D3 agonists exhibit an opposing effect. This highlights the potential for developing selective dopamine receptor modulators to either inhibit or stimulate gastric motility, depending on the therapeutic need. The experimental protocols and data presented in this guide offer a framework for the continued investigation of compounds targeting dopaminergic pathways for the management of gastric motility disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Influence of erythromycin on gastric emptying and meal related symptoms in functional dyspepsia with delayed gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Modulation of Intestinal Motility by Enteric Dopaminergic Neurons and the D2 Receptor: Analysis of Dopamine Receptor Expression, Location, Development, and Function in Wild-Type and Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of PD 128907 as a Dopamine D3 Receptor Agonist Research Tool
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of PD 128907 with Alternative D3 Receptor Agonists, Supported by Experimental Data.
This guide provides a detailed evaluation of PD 128907, a widely used research tool for investigating the dopamine D3 receptor (D3R). Its performance is objectively compared with other commonly used D3R agonists, including 7-OH-DPAT, quinpirole, pramipexole, ropinirole, and rotigotine. This analysis is supported by a compilation of experimental data on receptor binding affinity, functional potency, and in vivo effects, providing a critical resource for the selection of appropriate pharmacological tools in neuroscience research.
Comparative Analysis of Receptor Binding Affinities and Functional Potencies
The selectivity and potency of a research tool are paramount for the accurate interpretation of experimental results. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of PD 128907 and its alternatives at dopamine D2, D3, and D4 receptors. These values are compiled from various in vitro studies, and it is important to note that experimental conditions can influence the results.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine D3 Receptor Agonists
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D3 vs D2 Selectivity (fold) |
| PD 128907 | 1183[1] | 1[1] | 7000[1] | 1183 |
| 7-OH-DPAT | >114[2] | 0.57[2] | - | >200 |
| Quinpirole | ~10-40 | ~1-10 | ~10-50 | ~1-4 |
| Pramipexole | 3.9 - 19[][4] | 0.5 - 9[][4] | - | ~4-8 |
| Ropinirole | 29[5] | - | - | - |
| Rotigotine | 13.5[5] | 0.71[5] | 3.9 (D4.2)[5] | 19 |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The selectivity is calculated as the ratio of Ki(D2)/Ki(D3).
Table 2: Comparative Functional Potencies (EC50/pEC50) of Dopamine D3 Receptor Agonists
| Compound | D2 Receptor (pEC50) | D3 Receptor (pEC50) | D4 Receptor (pEC50) |
| PD 128907 | - | - | - |
| 7-OH-DPAT | - | - | - |
| Quinpirole | 8.49[6] | 8.77[2] | - |
| Pramipexole | - | - | - |
| Ropinirole | 7.4[1][7] | 8.4[1][7] | 6.8[1][7] |
| Rotigotine | 9.4-8.6[8] | 9.7[8] | - |
In Vivo Studies: A Comparative Overview
The in vivo effects of D3R agonists are crucial for understanding their physiological and behavioral consequences.
Effects on Locomotor Activity
Studies have shown that PD 128907 and 7-OH-DPAT can inhibit locomotion in mice in a novel environment, an effect that is absent in D3 receptor knockout mice, suggesting a D3R-mediated mechanism.[9] At low doses, both compounds tend to decrease locomotor activity, while higher doses can lead to an increase.[10] In contrast, quinpirole has been shown to decrease locomotor activity in both male and female rats.[11]
Neurochemical Effects
In vivo microdialysis studies have demonstrated that PD 128907 can decrease extracellular dopamine levels.[4] This effect is mediated by the D3 receptor at low doses.[4]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general procedure for determining the binding affinity of a compound for dopamine receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the competitor compound (e.g., PD 128907).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The inhibition constant (Ki) of the competitor compound is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
In Vivo Microdialysis for Dopamine Measurement
This protocol describes a general method for measuring extracellular dopamine levels in the brain of a freely moving animal.
1. Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.
-
The probe is secured to the skull with dental cement.
2. Perfusion and Equilibration:
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
The animal is allowed to recover from surgery, and the system is allowed to equilibrate.
3. Sample Collection:
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Samples are immediately stabilized, often by adding an antioxidant, and stored at low temperatures.
4. Drug Administration:
-
The drug of interest (e.g., PD 128907) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
5. Sample Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
6. Data Analysis:
-
Changes in dopamine levels are expressed as a percentage of the baseline concentration, which is determined from the samples collected before drug administration.
Caption: Workflow for an in vivo microdialysis experiment.
Dopamine D3 Receptor Signaling Pathway
Activation of the D3 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The D3R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][12] Beyond this canonical pathway, D3R activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and ion channel activity.[1][13]
Caption: Simplified D3 receptor signaling cascade.
Conclusion
PD 128907 stands out as a highly selective D3 receptor agonist, particularly in vitro, exhibiting over 1000-fold selectivity for D3R over D2R.[1] This high selectivity makes it an invaluable tool for dissecting the specific roles of the D3 receptor in various physiological and pathological processes. However, like other "D3-preferring" agonists, its in vivo effects can be complex, with dose-dependent biphasic responses on locomotion often observed. Researchers should carefully consider the dose and experimental context when using PD 128907 to ensure that the observed effects are indeed mediated by the D3 receptor. This guide provides a foundation for making informed decisions about the use of PD 128907 and other D3R agonists in research, emphasizing the importance of considering both the in vitro pharmacological profile and the in vivo experimental context.
References
- 1. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromocriptine and quinpirole, but not 7-OH-DPAT or SKF 38393, potentiate the inhibitory effect of L-NAME on ethanol-induced locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for PD 125967: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling the research chemical PD 125967 must adhere to stringent disposal protocols due to the absence of a specific Safety Data Sheet (SDS). In such cases, the compound must be treated as a potentially hazardous substance, prioritizing personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Given the unknown specific hazards of this compound, it is imperative to assume the compound is hazardous. All personnel handling this compound in any form (solid, in solution, or as waste) must use appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | Standard laboratory coat. |
| Respiratory Protection | Use in a certified chemical fume hood. If handling outside a fume hood, consult your institution's Environmental Health and Safety (EHS) office for respirator requirements. |
Waste Minimization and Segregation
Effective waste management begins with minimizing the generation of hazardous waste.
-
Source Reduction: Order only the quantity of this compound necessary for your experiments to avoid surplus.
-
Experimental Design: When possible, reduce the scale of experiments to minimize the volume of waste produced.
Proper segregation of waste is critical to prevent potentially dangerous chemical reactions. Waste containing this compound should be collected in separate, clearly labeled containers and should not be mixed with other waste streams.
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound and associated materials.
-
Waste Collection:
-
Solid Waste: Collect unused or surplus solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated "Hazardous Solid Waste" container.
-
Liquid Waste:
-
Solutions of this compound in organic solvents should be collected in a "Hazardous Liquid Waste" container.
-
Do not dispose of any solution containing this compound down the drain.
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical contamination.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste unless triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.
-
-
Container Selection and Labeling:
-
Use chemically compatible, leak-proof containers with secure screw-top lids.
-
Clearly label all waste containers with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the physical state (solid or liquid)
-
The date when waste was first added to the container.
-
Waste Type Recommended Container Material Solid Waste High-density polyethylene (HDPE) Liquid Waste (Organic Solvent) High-density polyethylene (HDPE) or glass (if compatible) Sharps Puncture-resistant plastic -
-
Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
Ensure the SAA is in a well-ventilated area, away from heat sources and direct sunlight.
-
Use secondary containment (such as a plastic tub) to capture any potential leaks.
-
Keep waste containers closed except when adding waste.[2]
-
-
Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations, even when faced with uncharacterized substances like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
